Astragaloside III

Catalog No.
S578275
CAS No.
84687-42-3
M.F
C41H68O14
M. Wt
785.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astragaloside III

CAS Number

84687-42-3

Product Name

Astragaloside III

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

InChI

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1

InChI Key

FVFSMBDVZVUETN-BQAOMNQWSA-N

SMILES

Array

Synonyms

(3b,6a,16b,20R,24S)-20,24-Epoxy-6,16,25-trihydroxy-9,19-cyclolanostan-3-yl12-O-b-D-glucopyranosyl-b-D-xylopyranoside

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C

Isomeric SMILES

C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

The exact mass of the compound Astragaloside III is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. It belongs to the ontological category of triterpenoid saponin in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Astragaloside III biosynthesis pathway optimization

Author: Smolecule Technical Support Team. Date: February 2026

Astragaloside III Biosynthesis Pathway

The biosynthetic pathway for astragalosides in Astragalus membranaceus has been fully elucidated only recently. It begins with the universal triterpenoid precursor and proceeds through a series of specific modifications to form AG III.

The core pathway can be summarized in the following diagram, which illustrates the key precursors, enzymes, and intermediates:

G Core this compound (AG III) Biosynthesis Pathway Start 2,3-Oxidosqualene CAS AmCAS1 (Cycloartenol Synthase) Start->CAS Cyclization Cycloartenol Cycloartenol CAS->Cycloartenol P450s Cytochrome P450s (Selective Hydroxylation, Epoxidation) Cycloartenol->P450s Oxidation Tailoring1 Tailored Triterpene Core P450s->Tailoring1 UGTs Glycosyltransferases (GTs) (e.g., AmUGT13, AmUGT15) Tailoring1->UGTs Glycosylation AG_III This compound UGTs->AG_III

This diagram shows the key enzymatic steps from 2,3-oxidosqualene to this compound, highlighting cyclization, oxidation, and glycosylation phases.

A triterpenoid biosynthetic gene cluster (BGC) in the A. membranaceus genome governs this pathway [1]. The process involves three cytochrome P450s and one 2-oxoglutarate-dependent dioxygenase for oxidation and epoxidation, followed by glycosylation via specific glycosyltransferases (GTs) [1]. Key biochemically characterized enzymes include [2] [1]:

  • AmCAS1: A cycloartenol synthase that catalyzes the initial cyclization of 2,3-oxidosqualene to form cycloartenol, the first committed step.
  • AmUGT15: Catalyzes 3-O-xylosylation.
  • AmUGT13: Catalyzes 25-O-glucosylation or xylosylation.

Optimization Strategies and Quantitative Data

Several metabolic engineering and elicitation strategies have been proven to enhance the production of AG III and other astragalosides. The quantitative outcomes of these approaches are summarized in the table below.

Table 1: Strategies for Enhancing this compound Production

Strategy Specific Method Key Findings for AG III / Astragalosides Key Genes Up-regulated Reference
Transcription Factor (TF) Overexpression Heterologous expression of maize LC and Arabidopsis PAP1 TF in hairy roots. ~1.8 to 3.2-fold increase in AG III. Co-expression of PAP1 with LC was particularly effective for AG III accumulation. AmHMGR1, AmHMGR2, AmHMGR3, AmSS, AmCAS [3]
Elicitation (UV-B Radiation) Treatment of hairy root cultures with UV-B light (9 W/m² for 2 hours). Significant promotion of total astragaloside accumulation. AG III was one of the six main derivatives monitored. HMGR, CAS, SS, β-AS [4]
Heterologous Reconstruction Reconstitution of the complete astragaloside pathway in Nicotiana benthamiana. Successful production of astragaloside IV, demonstrating the potential for industrial production in a heterologous host. Full pathway genes (CAS, P450s, 2-ODD, UGTs) [1]

Detailed Experimental Protocols

Here are detailed methodologies for the key experiments cited in this guide, which can be adapted for further research.

1. Protocol for Hairy Root Transformation and TF Overexpression [3]

This protocol is used to generate transgenic hairy root lines for metabolic engineering.

  • Plant Material: Sterilize seeds of Astragalus membranaceus and germinate on Murashige and Skoog (MS) medium.
  • Vector Construction: Clone the genes of interest (e.g., AtPAP1, ZmLC) into a plant binary vector under a strong constitutive promoter like CaMV 35S.
  • Transformation: Infect explants (e.g., leaf discs, hypocotyls) with Agrobacterium rhizogenes carrying the constructed vector. Co-cultivate for 2-3 days.
  • Selection and Induction: Transfer explants to antibiotic-containing MS medium (e.g., cefotaxime to eliminate bacteria, kanamycin for selection of transformed roots) without phytohormones. Hairy roots will emerge from infection sites.
  • Line Establishment: Excise independent hairy root lines and transfer to fresh liquid MS medium for culture in the dark at 25°C with shaking.
  • Confirmation:
    • Molecular: Confirm gene integration by PCR and transgene expression by qRT-PCR.
    • Metabolite Analysis: Harvest roots, dry, and powder them. Extract saponins with methanol. Analyze AG III content by HPLC using authentic standards.

2. Protocol for UV-B Elicitation in Hairy Root Cultures [4]

This protocol uses abiotic stress to stimulate the native biosynthetic pathway.

  • Culture Preparation: Use a high-productive hairy root line (e.g., AMHRL VI). Maintain roots in liquid MS medium on an orbital shaker (e.g., 100 rpm) at 25°C in the dark.
  • Culture Age Optimization: Determine the optimal harvest point, typically during the late exponential or early stationary phase (e.g., day 34-38 of the culture cycle), as metabolic response to elicitation is highly growth-stage dependent.
  • UV-B Treatment:
    • Equipment: Use UV-B lamps (e.g., peak emission at 312 nm).
    • Dosage Optimization: Expose hairy roots to a optimized dose, such as 9 W/m² for 2 hours.
    • Post-Treatment Incubation: After irradiation, return the cultures to standard growth conditions for a set period (e.g., 2-5 days) to allow for metabolite accumulation.
  • Analysis:
    • Metabolite: Analyze AG content via HPLC as described above.
    • Gene Expression: Analyze transcriptional levels of biosynthetic genes (e.g., HMGR, CAS) via qRT-PCR from root RNA extracts.

3. Protocol for Key Gene Expression Analysis (qRT-PCR) [3] [4]

This is a standard method to validate the molecular impact of interventions.

  • RNA Extraction: Grind ~100 mg of frozen hairy root tissue in liquid nitrogen. Extract total RNA using a commercial kit (e.g., TRIzol reagent).
  • DNase Treatment and cDNA Synthesis: Treat RNA with DNase I to remove genomic DNA. Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) primers.
  • Quantitative PCR:
    • Primer Design: Design gene-specific primers for target genes (e.g., AmHMGR, AmCAS) and reference genes (e.g., Actin, Ubiquitin).
    • Reaction Setup: Prepare a mix containing cDNA template, primers, and SYBR Green PCR master mix.
    • Run Cycling Conditions: Use a standard two-step thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min) on a real-time PCR instrument.
    • Data Analysis: Calculate relative gene expression using the comparative 2^–ΔΔCT method, normalizing to the reference gene.

Future Perspectives and Conclusion

The field is moving toward systems-level optimization. The recent elucidation of the astragaloside biosynthetic gene cluster (BGC) provides a holistic view for targeted engineering [1]. Future work will likely focus on:

  • Advanced Chassis Engineering: Optimizing the heterologous production in systems like yeast or N. benthamiana for scalable manufacturing [1].
  • Enzyme Engineering: Using AI and structure-based design to improve the catalytic efficiency and specificity of key enzymes like P450s and UGTs [5].
  • Synthetic Biology Approaches: Assembling the entire pathway in a microbial host for a more controlled and sustainable production platform [1].

References

Comprehensive Technical Analysis of Astragaloside III: Immunomodulatory Mechanisms and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Astragaloside III (AS-III) is a triterpenoid saponin compound derived from the traditional Chinese medicinal plant Astragalus mongholicus Bunge (AM), a herb known for its immunomodulatory properties and classified as a "medicine food homology" plant with extensive history in traditional medicine [1]. AS-III represents one of the most bioactive components isolated from Astragalus species, demonstrating significant potential as an immunomodulatory agent with multiple mechanisms of action. While various Astragaloside compounds (I, II, IV, and VII) have been studied for their immune-enhancing properties, AS-III has recently emerged as a compound of particular interest due to its potent immunorestorative capabilities and multifaceted effects on both innate and adaptive immune responses [2] [3].

The growing interest in AS-III aligns with increasing attention on natural products as sources of potential immunotherapeutic agents, particularly for combating immunosuppression associated with chemotherapy and for enhancing anti-tumor immunity. Unlike broad-spectrum immunostimulants that may cause excessive inflammation, AS-III appears to exert targeted immunomodulation through specific molecular pathways, making it an attractive candidate for drug development [1]. This technical review comprehensively examines the mechanisms of action of AS-III based on current experimental evidence, with particular emphasis on its signaling pathways, molecular targets, and potential therapeutic applications.

Table: Chemical and Pharmacological Profile of this compound

Parameter Specification
Source Astragalus mongholicus Bunge (Astragali Radix)
Chemical Classification Triterpenoid saponin
Molecular Weight Not specified in sources
Purity Available >98% for experimental use
Key Pharmacological Activities Immunomodulation, Anti-tumor, Anti-immunosuppressive
Solubility DMSO (experimental stock solutions)

Immunomodulatory Mechanisms of Action

Attenuation of Immunosuppression via HIF-1α/PDHK-1 Pathway

AS-III demonstrates a remarkable ability to counteract immunosuppression induced by chemotherapeutic agents, particularly cyclophosphamide (CTX). Through integrated network pharmacology analysis and experimental validation, researchers have identified that AS-III exerts its immunorestorative effects primarily through regulation of cellular energy metabolism and the HIF-1α/PDHK-1 signaling pathway [1]. Network pharmacology studies revealed 105 common targets between AS-III and immunosuppression, with key targets including LDHA, AKT1, and HIF1A [1]. These targets are predominantly involved in glucose metabolism-related pathways such as regulation of lipolysis in adipocytes, carbohydrate digestion and absorption, cGMP-PKG signaling pathway, central carbon metabolism in cancer, and the HIF-1 pathway.

In CTX-induced immunosuppressive mouse models, AS-III administration demonstrated significant protective effects against body weight reduction, improved immune organ indices (spleen and thymus), and normalized hematological parameters [1]. At the molecular level, AS-III was shown to modulate the HIF-1α/PDHK-1 pathway, resulting in reduced lactate production and restoration of ATP levels in immune cells. This metabolic reprogramming is crucial for restoring immune function in immunosuppressed conditions. In hypoxic conditions mimicking the tumor microenvironment, AS-III effectively reduced the release of pro-inflammatory mediators including NO, TNF-α, and IL-1β, while simultaneously decreasing the expression of metabolic enzymes PDHK-1, LDH, HK, PK, and GLUT-1 [1]. These findings were further validated using specific inhibitors and agonists, confirming that AS-III attenuates immunosuppressive states specifically through systematic modulation of the HIF-1α/PDHK-1 pathway.

Macrophage Polarization and Tumor-Associated Macrophage Reprogramming

AS-III demonstrates a remarkable capacity to modulate macrophage polarization and function, particularly in the context of tumor microenvironment regulation. Research has revealed that AS-III effectively inhibits M2 polarization of tumor-associated macrophages (TAMs) while promoting their differentiation toward the M1 phenotype [4] [5]. This reprogramming is mediated through inhibition of the MAPK signaling pathway, specifically through reducing phosphorylation of key MAPK components including ERK, JNK, and p38 [4]. The significance of this macrophage phenotype switching is substantial, as M1 macrophages possess antitumor functions while M2 macrophages typically promote tumor progression and exhibit anti-inflammatory activities.

The effect of AS-III on macrophage polarization produces profound consequences in the tumor microenvironment. Through repression of M2 TAMs, AS-III effectively suppresses tumor metastasis, inhibits angiogenesis, and induces apoptosis in lung cancer models [4]. Further investigation revealed that the tumor inhibitory effects of AS-III are mediated through the Akt/mTOR signaling pathway [4]. This dual modulation of both MAPK signaling in macrophages and Akt/mTOR signaling in tumor cells positions AS-III as a promising candidate for cancer immunotherapy. The compound's ability to modify the tumor immune microenvironment by reprogramming TAMs represents a novel approach to tumor immunotherapy that leverages the body's innate immune system to combat cancer progression.

Table: Effects of this compound on Macrophage Polarization and Function

Parameter Effect of AS-III Experimental Model
M1 Marker (CD86) Expression Increased THP-1 and RAW264.7 cells
M2 Marker (CD206) Expression Decreased THP-1 and RAW264.7 cells
M1-associated Cytokines (TNF-α, IL-1β) Upregulated THP-1 and RAW264.7 cells
M2-associated Markers (Arg-1, TGF-β) Downregulated THP-1 and RAW264.7 cells
MAPK Signaling (p-ERK, p-JNK, p-p38) Inhibited THP-1 and RAW264.7 cells
Tumor Metastasis Suppressed Lewis lung cancer mouse model
Angiogenesis (VEGFA, CD31) Inhibited Lewis lung cancer mouse model
Natural Killer Cell Activation and Enhanced Anti-Tumor Response

AS-III demonstrates a significant capacity to enhance the anti-tumor activity of Natural Killer (NK) cells, which play a crucial role in innate immunity against cancer. Experimental evidence indicates that AS-III effectively elevates the expression of key activating receptors on NK cells, including NKG2D and Fas, while simultaneously increasing interferon-γ (IFN-γ) production [2] [3]. These changes result in substantially enhanced tumor-killing capability of NK cells. The molecular mechanism underlying increased IFN-γ production involves AS-III-mediated upregulation of the transcription factor T-bet, a master regulator of IFN-γ expression in NK cells [3].

In both cell co-culture assays and CT26 colon carcinoma-bearing mouse models, AS-III treatment demonstrated substantial tumor growth inhibition by increasing the infiltration of NK cells into tumor tissues and upregulating the antitumor response of NK cells [2]. This enhanced immune surveillance and elimination of tumor cells highlights the potential of AS-III as an immunotherapeutic agent, particularly for cancers with known NK cell sensitivity. The effect of AS-III on NK cell function represents a distinct mechanism from its impact on macrophage polarization, suggesting that AS-III employs multiple complementary pathways to enhance anti-tumor immunity. This multifaceted immunomodulatory profile positions AS-III as a promising candidate for combination therapies with conventional cancer treatments.

Direct Antitumor Effects and Apoptosis Induction

Beyond its immunomodulatory properties, AS-III demonstrates direct antitumor effects through induction of apoptosis in cancer cells. In non-small cell lung cancer (NSCLC) models, AS-III treatment significantly inhibited proliferation and promoted apoptosis in A549 and H460 cell lines [6]. Quantitative proteomic analysis of AS-III-treated A549 cells revealed that the compound modulates functional signaling pathways associated with apoptosis and metabolism, with particular impact on annexin A1 (ANXA1) expression [6]. This reduction in ANXA1, a protein frequently overexpressed in cancers and associated with poor prognosis, represents a key mechanism in AS-III's direct antitumor activity.

At the molecular level, AS-III promotes apoptosis through multiple interconnected pathways. Treatment with AS-III resulted in increased levels of cleaved caspase-3 and PARP1, hallmark indicators of apoptotic pathway activation [6]. Additionally, AS-III treatment significantly decreased the LC3-I/LC3-II ratio, suggesting potential effects on autophagic processes [6]. Further mechanistic investigations revealed that AS-III promotes NSCLC apoptosis by downregulating phosphorylation of P38, JNK, and AKT, while simultaneously inhibiting expression of the anti-apoptotic protein Bcl-2 and upregulating expression of the pro-apoptotic protein Bax [6]. These multipronged effects on apoptotic signaling networks indicate that AS-III induces programmed cell death in cancer cells through coordinated modulation of several critical pathways, providing a strong mechanistic foundation for its observed antitumor efficacy.

Table: Direct Antitumor Effects of this compound on Cancer Cells

Parameter Effect of AS-III Experimental Model
Cell Proliferation Significant inhibition A549 and H460 NSCLC cells
Apoptosis Rate Marked increase A549 and H460 NSCLC cells
ANXA1 Expression Downregulated A549 and H460 NSCLC cells
Cleaved Caspase-3 Upregulated A549 and H460 NSCLC cells
Cleaved PARP1 Upregulated A549 and H460 NSCLC cells
Bcl-2 Expression Downregulated A549 and H460 NSCLC cells
Bax Expression Upregulated A549 and H460 NSCLC cells
P38, JNK, AKT Phosphorylation Inhibited A549 and H460 NSCLC cells

Experimental Protocols and Methodologies

In Vitro Experimental Approaches

The investigation of AS-III's mechanisms of action has employed a range of sophisticated in vitro methodologies across multiple studies. For immunological studies, macrophage cell lines (particularly RAW264.7 and THP-1) have been extensively utilized to examine effects on macrophage polarization and function [1] [4]. These cells are typically cultured in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and maintained at 37°C in a humidified atmosphere with 5% CO₂. For polarization studies, macrophages are induced to transform into M0, M1, and M2 phenotypes using specific cytokine cocktails, with M1 polarization typically induced by LPS and IFN-γ, while M2 polarization is induced by IL-4 and IL-13 [4].

NK cell functional assays have been conducted using spleenocytes isolated from mice or isolated NK cells cultured in RPMI-1640 medium supplemented with IL-2 (2 ng/ml) and IL-12 (20 ng/ml) to maintain NK cell viability and function [2] [3]. AS-III is typically added at concentrations ranging from 4 nM to 40 nM for 48 hours before functional assessments. For tumor cell co-culture assays, CT26 colon carcinoma cells are labeled with CFSE and co-cultured with AS-III-stimulated spleenocytes or isolated NK cells at effector-to-target (E:T) ratios of 1:1 for 6 hours, after which tumor cell killing is assessed [3].

Antitumor activity assessments employ various human cancer cell lines, including A549 and NCI-H460 for NSCLC models and other cell lines specific to cancer types under investigation [6]. Cells are typically treated with different concentrations of AS-III (ranging from 25-400 μmol/L) for 24 hours, followed by assessment of viability, proliferation, and apoptosis. Cell viability is commonly measured using CCK-8 assays, while proliferation is assessed via EdU incorporation assays [6]. Apoptosis is typically quantified using flow cytometry with Annexin V/PI staining, and molecular mechanisms are investigated through western blotting and quantitative proteomic analysis [6].

In Vivo Experimental Models

The efficacy and mechanisms of AS-III have been validated in several in vivo models, each designed to address specific research questions. For immunosuppression studies, a CTX-induced immunosuppression mouse model is commonly employed [1]. In this model, mice are injected intraperitoneally with CTX (typically 80 mg/kg) for three consecutive days to induce immunosuppression, followed by AS-III administration at various doses (e.g., 10, 20, or 40 mg/kg) for a specified treatment period. Immunosuppression is confirmed by reductions in body weight, immune organ indices (spleen and thymus), and hematological parameters, while restoration of these parameters indicates recovery of immune function.

For antitumor efficacy studies, both subcutaneous xenograft models and syngeneic tumor models have been utilized [4] [2]. In subcutaneous xenograft models, human cancer cells (e.g., A549 for lung cancer) are implanted into immunodeficient mice, while syngeneic models (e.g., CT26 colon carcinoma in BALB/c mice or Lewis lung cancer in C57BL/6 mice) are used in immunocompetent hosts to evaluate interactions with the immune system [4] [2]. Tumor volume and weight are monitored regularly, and at study endpoint, tumors are collected for analysis of apoptosis (TUNEL staining), immunohistochemistry (e.g., CD31 for angiogenesis, Ki-67 for proliferation, F4/80 and CD68 for macrophage infiltration), and protein expression (western blotting or immunofluorescence) [4].

Table: In Vivo Experimental Models for Studying this compound

Model Type Induction Method AS-III Treatment Key Readouts
CTX-induced Immunosuppression CTX (80 mg/kg, i.p., 3 days) 10, 20, 40 mg/kg, various durations Body weight, immune organ indices, hematological parameters, serum cytokines
Subcutaneous Xenograft A549 or H460 cells in immunodeficient mice 10-40 mg/kg, i.p. or oral gavage Tumor volume/weight, apoptosis markers, proliferation indices
Syngeneic Tumor Models CT26 colon carcinoma or Lewis lung cancer in immunocompetent mice 10-40 mg/kg, i.p. or oral gavage Tumor growth, immune cell infiltration, cytokine profiles, metastasis
TAM-focused Studies Lewis lung cancer in C57BL/6 mice 15, 30 mg/kg, i.p. Macrophage polarization, metastasis, angiogenesis, Akt/mTOR signaling

Conclusion and Therapeutic Applications

The comprehensive analysis of this compound reveals a complex multi-target mechanism of action that encompasses immunomodulatory effects, direct antitumor activity, and metabolic reprogramming of immune cells. The compound demonstrates exceptional potential as a therapeutic agent, particularly for counteracting chemotherapy-induced immunosuppression and enhancing anti-tumor immunity. Through modulation of the HIF-1α/PDHK-1 pathway, AS-III effectively restores immune function in immunosuppressed conditions, while its impact on macrophage polarization and NK cell activation positions it as a promising candidate for cancer immunotherapy [1] [4] [2].

The therapeutic implications of these findings are substantial. AS-III could be developed as an adjunct to conventional chemotherapy to mitigate treatment-induced immunosuppression, potentially improving treatment outcomes and reducing opportunistic infections. Additionally, its ability to reprogram the tumor microenvironment by modulating TAMs and enhancing NK cell function suggests potential applications in combination with other immunotherapies, such as immune checkpoint inhibitors [4] [5]. The multi-faceted mechanisms of AS-III, targeting both immune cells and cancer cells through distinct pathways, provide a strong rationale for continued investigation and development of this promising natural compound as a potential therapeutic agent.

G cluster_immune Immune Cell Modulation cluster_NK NK Cell Activation cluster_Macro Macrophage Reprogramming cluster_tumor Direct Tumor Effects cluster_apoptosis Apoptosis Induction cluster_metabolic Metabolic Immunomodulation ASIII ASIII NK Natural Killer Cells ASIII->NK M2 M2 Macrophages ASIII->M2 Cancer Cancer Cells ASIII->Cancer HIF1A HIF-1α Pathway ASIII->HIF1A NKG2D NKG2D Expression↑ NK->NKG2D IFNγ IFN-γ Production↑ NK->IFNγ Fas Fas Expression↑ NK->Fas M1 M1 Macrophages TNFα TNF-α, IL-1β↑ M1->TNFα CD86 CD86 (M1)↑ M1->CD86 M2toM1 M2 to M1 Shift M2->M2toM1 CD206 CD206 (M2)↓ M2->CD206 Tbet T-bet Expression↑ IFNγ->Tbet IFNγ->Cancer MAPK MAPK Inhibition MAPK->M2toM1 M2toM1->M1 M2toM1->Cancer TNFα->Cancer ANXA1 ANXA1↓ Cancer->ANXA1 Casp3 Caspase-3↑ Cancer->Casp3 PARP1 PARP1 Cleavage↑ Cancer->PARP1 Bcl2 Bcl-2/Bax Ratio↓ Cancer->Bcl2 P38 P38/JNK/AKT↓ Cancer->P38 PDHK1 PDHK-1↓ HIF1A->PDHK1 LDHA LDHA Activity↓ HIF1A->LDHA Lactate Lactate Production↓ PDHK1->Lactate ATP ATP Restoration↑ PDHK1->ATP

References

Astragaloside III HIF-1α PDHK-1 pathway immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

Astragaloside III systematically attenuates the immunosuppressive state by targeting the HIF-1α/PDHK-1 pathway, which regulates both immune cell function and metabolic reprogramming [1].

The diagram below illustrates this central signaling pathway and its functional outcomes.

G ASIII This compound (AS-III) HIF1A HIF-1α ASIII->HIF1A Inhibits PDHK1 PDHK-1 HIF1A->PDHK1 Activates LDHA LDHA HIF1A->LDHA Activates Metabolism Metabolic Reprogramming PDHK1->Metabolism Promotes (Glycolysis) LDHA->Metabolism Immunosuppression Attenuated Immunosuppression Metabolism->Immunosuppression Reverses

Key Experimental Findings and Data

The following tables summarize quantitative data from crucial in vivo and in vitro experiments that validate this mechanism.

Table 1: In Vivo Efficacy of AS-III in a CTX-Induced Immunosuppressive Mouse Model [1]

Parameter Assessed Effect of CTX Induction Effect of AS-III Treatment
Body Weight Significant reduction Significant protective effect
Immune Organ Index (Spleen, Thymus) Significant reduction Significant protective effect, reduced organ damage
Hematological Indices (e.g., WBC count) Significant reduction Significant improvement
Serum Inflammatory Factors Dysregulated expression Significantly improved expression
Key Protein Expression (HIF-1α, PDHK-1, LDH) Upregulated Significantly improved expression

Table 2: In Vitro Effects of AS-III in Hypoxia/LPS-Stimulated Macrophages (RAW264.7 Cells) [1]

Parameter Category Specific Metric Effect of Hypoxia/LPS Effect of AS-III Treatment
Cell Function & Viability Macrophage immune function Impaired Improved
ATP levels Decreased Restored
Inflammatory Markers NO, TNF-α, IL-1β release Increased Reduced
Metabolic Enzymes & Activity PDHK-1, LDH, HK, PK, GLUT-1 Increased Reduced
Lactate production Increased Reduced
Key Pathway Proteins HIF-1α protein level Increased Inhibited (validated with inhibitors/agonists)

Detailed Experimental Protocols

To facilitate replication and further investigation, here are the methodologies for the key experiments cited.

1. In Vivo Immunosuppression Model and Evaluation [1]

  • Animal Model: An immunosuppressive mouse model is established by intraperitoneal injection of cyclophosphamide (CTX).
  • Drug Administration: AS-III is administered to the mice after model induction.
  • Key Outcome Measurements:
    • Body Weight: Measured regularly.
    • Immune Organ Index: Spleen and thymus are weighed after sacrifice, and the organ index is calculated as (organ weight / body weight) × 100%.
    • Hematological Indices: Blood is collected from the orbit, and white blood cell (WBC) count and other parameters are analyzed using an automated hematology analyzer.
    • Serum Inflammatory Factors: Levels of cytokines (e.g., TNF-α, IL-1β) are measured in serum using ELISA kits.
    • Western Blot Analysis: Protein is extracted from immune organs or tissues to analyze the expression of HIF-1α, PDHK-1, and LDHA.

2. In Vitro Macrophage Immunosuppression Model [1]

  • Cell Line: Mouse macrophage line RAW264.7.
  • Model Induction: Cells are stimulated with a combination of hypoxia and lipopolysaccharide (LPS) to create an inflammatory/immune response model.
  • Drug Treatment: Cells are treated with AS-III. To further validate the pathway, HIF-1α inhibitors (e.g., 2-MeOE2) or agonists (e.g., CoCl₂) can be co-applied.
  • Key Outcome Measurements:
    • Cell Metabolism & Function:
      • ATP Level: Measured using a commercial ATP assay kit (bioluminescence method).
      • NO Release: Detected using the Griess reagent assay.
      • Cytokine Secretion: TNF-α and IL-1β levels in culture supernatant are quantified by ELISA.
    • Enzyme Activity & Metabolites:
      • LDH, HK, PK Activity: Measured using specific colorimetric or fluorometric assay kits.
      • Lactate Production: Quantified in the culture medium using a lactate assay kit.
    • Molecular Pathway Analysis:
      • Western Blot: Protein expression of HIF-1α, PDHK-1, and other metabolic enzymes is analyzed in cell lysates.

3. Supporting Protocol: NK Cell Anti-Tumor Response Assay [2] This protocol is relevant for investigating AS-III's immunomodulatory effects beyond macrophages.

  • NK Cell Stimulation: Mouse splenocytes or isolated NK cells are cultured with IL-2 (2 ng/mL) and IL-12 (20 ng/mL) to differentiate the NK cell profile.
  • Drug Treatment: AS-III is added at concentrations ranging from 4 nM to 40 nM for 48 hours.
  • Key Outcome Measurements:
    • Receptor Expression: Surface expression of NKG2D and Fas on NK cells is analyzed by flow cytometry.
    • Cytokine Production: Intracellular IFN-γ production in NK cells is stained and analyzed by flow cytometry.
    • Cytotoxicity Assay: AS-III-stimulated NK cells are co-cultured with CFSE-labeled tumor cells (e.g., CT26 colon carcinoma). After 6 hours, tumor cell killing is assessed by flow cytometry, and IFN-γ production is checked.

Conclusion for Drug Development

The accumulated evidence strongly positions this compound as a promising candidate for immunomodulatory therapy. Its mechanism, centered on the HIF-1α/PDHK-1 axis, offers a multi-faceted approach:

  • Targeted Action: It directly impacts a key metabolic pathway that fuels immunosuppression [1].
  • Functional Restoration: It reverses immunosuppressive damage in vivo and enhances the anti-tumor function of immune cells like NK cells in vitro [1] [2].
  • Synergistic Potential: Its anti-inflammatory effects on endothelial cells via TACE/ADAM17 activation suggest broader cardiovascular protective benefits that could be leveraged in combination therapies [3].

Future research should focus on further elucidating the compound's pharmacokinetics and exploring its efficacy in more complex disease models and, ultimately, clinical trials.

References

Astragaloside III pharmacokinetics two-compartment model rats

Author: Smolecule Technical Support Team. Date: February 2026

Two-Compartment Model & Key Pharmacokinetic Parameters

Research has demonstrated that the plasma concentration-time profile of Astragaloside III in rats is best described by a two-compartment open model [1]. The table below summarizes the core quantitative parameters derived from this model for this compound (AST III), alongside a comparison with its structural analog, Astragaloside IV (AST IV), which also follows the same pharmacokinetic model [1].

Table 1: Key Pharmacokinetic Parameters for this compound and IV in Rats

Parameter This compound Astragaloside IV
Pharmacokinetic Model Two-compartment model [1] Two-compartment model [1]
Absolute Bioavailability 4.15 ± 0.67% [2] Information missing from search results
Elimination Half-Life (t₁/₂) 2.13 ± 0.11 h (after oral administration) [2] Information missing from search results
Tissue Distribution Trend C(thymus) > C(spleen) > C(stomach) > C(liver) > C(heart) > C(kidney) > C(lung) > C(testicle) [1] Information missing from search results

A separate study provides further insight into the compound's disposition, reporting an absolute bioavailability of only 4.15% and an elimination half-life of approximately 2 hours after oral administration [2]. The tissue distribution data indicates significant accumulation in immune organs like the thymus and spleen, which aligns with its known immunomodulatory effects [1] [3].

Experimental Protocols & Methodologies

To support your own research, here are the detailed methodologies from the key studies that established the two-compartment model for this compound.

1. UPLC-ESI-MS Method for Plasma and Tissue Analysis [1]

This protocol outlines the development and validation of a rapid, specific method for quantifying this compound in biological matrices.

  • Instrumentation: Waters ACQuity UPLC system coupled to a Quattro Premier XE Micro mass spectrometer.
  • Chromatography:
    • Column: Fluoro-Phenyl column (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: (A) 0.3% formic acid in water; (B) acetonitrile.
    • Gradient Elution:
      • 0–3 min: 20–40% B
      • 3–6 min: 40–64% B
      • 6–8 min: 64–82% B
    • Run Time: 8 minutes.
    • Injection Volume: 10 µL.
  • Mass Spectrometry:
    • Ionization Mode: Positive electrospray ionization (ESI+).
    • Scan Mode: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
      • This compound: m/z 807.61 → 335.22
      • Internal Standard (Hesperidin): m/z 633.18 → 331.18
    • Source Conditions: Capillary voltage 3.0 kV; source temperature 120°C; desolvation temperature 300°C.
  • Sample Preparation (Plasma):
    • Spike 200 µL of rat plasma with 20 µL of Internal Standard working solution.
    • Precipitate proteins by adding 0.8 mL of methanol.
    • Vortex for 2 min, then treat ultrasonically for 10 min.
    • Centrifuge at 14,000 × g for 10 min.
    • Transfer supernatant and evaporate to dryness under a nitrogen stream at 45°C.
    • Reconstitute the residue in 200 µL of mobile phase and centrifuge again.
    • Inject 10 µL of the supernatant into the UPLC-MS/MS system.
  • Sample Preparation (Tissues):
    • Homogenize 200 mg of tissue.
    • Spike with Internal Standard and add 5 mL of methanol.
    • Follow the same centrifugation, evaporation, and reconstitution steps as for plasma.

2. LC-MS/MS Method for Bioavailability Study [2]

This method provides an alternative and validated approach specifically for plasma.

  • Sample Pretreatment: Simple protein precipitation using a methanol-acetonitrile mixture (50:50, v/v).
  • Chromatography: C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.
  • Internal Standard: Buspirone.
  • Method Validation: The method was validated for linearity (5.00-5000 ng/mL), precision, accuracy, recovery, and stability, meeting standard bioanalytical guidelines [2].

Proposed Mechanism of Action and Signaling Pathways

Beyond its pharmacokinetics, research has elucidated the immunomodulatory mechanism of this compound, which explains its high distribution to immune organs. A 2024 study identified that AS-III attenuates immunosuppression primarily through the HIF-1α/PDHK-1 pathway [3].

The diagram below illustrates this signaling pathway and the role of this compound, created using DOT language as you requested.

G ASIII This compound (AS-III) HIF1A HIF-1α ASIII->HIF1A Inhibits Immune Attenuated Immunosuppression (Restored Immune Function) ASIII->Immune Promotes PDHK1 PDHK-1 HIF1A->PDHK1 Activates Metabolism Impaired Glucose Metabolism (Decreased Lactate, HK, PK) PDHK1->Metabolism Disrupts Metabolism->Immune Leads to LPS_Hypoxia Immunosuppressive Stimulus (LPS / Hypoxia) LPS_Hypoxia->HIF1A Induces

Diagram 1: AS-III attenuates immunosuppression by inhibiting the HIF-1α/PDHK-1 pathway, based on network pharmacology and experimental validation [3].

Key Takeaways for Researchers

  • Pharmacokinetic Profile: this compound follows a two-compartment model with very low oral bioavailability (~4%), rapid elimination, and a distinct tissue distribution profile favoring immune organs [1] [2].
  • Analytical Methods: Robust UPLC/LC-MS/MS methods are available for quantifying this compound in plasma and tissues, which are critical for preclinical studies [1] [2].
  • Mechanistic Insight: The compound's pharmacokinetic behavior, particularly its tissue distribution, is consistent with its pharmacodynamic action of modulating immunity via the HIF-1α/PDHK-1 pathway [1] [3].

References

Comprehensive Technical Profile: Astragaloside III Tissue Distribution and Immunological Target Sites

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Astragaloside III (AS-III), a triterpenoid saponin derived from Astragalus membranaceus, demonstrates a pronounced distribution profile towards lymphoid organs, particularly the thymus and spleen, following oral administration. This specific tissue tropism underpins its potent immunomodulatory and anti-tumor activities. Quantitative distribution studies in rats reveal a distinct hierarchy of tissue concentrations, while modern pharmacological investigations elucidate its mechanisms of action, primarily through the enhancement of Natural Killer (NK) cell function and the HIF-1α/PDHK-1 metabolic pathway. This whitepaper consolidates the pharmacokinetic, tissue distribution, and mechanistic data on AS-III to support its research and development as a targeted immunotherapeutic agent.

Quantitative Tissue Distribution Profile

A pivotal tissue distribution study in Sprague-Dawley rats provided definitive quantitative data on the disposition of this compound. The table below summarizes the overall trend of tissue concentrations observed after oral administration of a 95% ethanol extraction of Zhenqi Fuzheng capsules, which contained AS-III [1] [2].

Table 1: Tissue Distribution Profile of this compound in Rats

Tissue Relative Concentration Level
Thymus Highest
Spleen High
Stomach High
Liver Medium
Heart Medium
Kidney Low
Lung Low
Testicle Lowest

Note: The concentration trend is denoted as Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle [1] [2].

Key Findings and Implications
  • Accumulation in Immune Organs: The high levels of AS-III in the thymus and spleen indicate a significant accumulation in primary and secondary lymphoid organs. These organs are central to the development, maturation, and activation of immune cells, including T lymphocytes and NK cells [1] [2].
  • Target Site Identification: The distribution profile strongly suggests that these immune organs are the major target sites for AS-III in vivo. This provides a pharmacokinetic basis for explaining its observed pharmacological effects, such as the attenuation of immunosuppression and the enhancement of anti-tumor immunity [1] [2] [3].

Analytical Method for Tissue Distribution Studies

The quantitative data on AS-III tissue distribution were generated using a validated, high-sensitivity bio-analytical method.

UPLC-ESI-MS Method Overview

The developed method enabled the precise separation and quantification of AS-III in complex biological matrices [1] [2].

  • Instrumentation: ACQuity UPLC system coupled to a Quattro Premier XE Micro mass spectrometer [2].
  • Chromatography:
    • Column: Waters ACQuity CSH Fluoro-Phenyl (2.1 × 50 mm, 1.7 µm) [2].
    • Mobile Phase: Gradient elution with 0.3% (v/v) formic acid in water (A) and acetonitrile (B) [2].
    • Run Time: 8 minutes [2].
  • Mass Spectrometry:
    • Ionization Mode: Electrospray Ionization (ESI), positive mode [2].
    • Scan Mode: Multiple Reaction Monitoring (MRM) [2].
    • MRM Transitions:
      • This compound: m/z 807.61 → 335.22 [1] [2].
      • Internal Standard (Hesperidin): m/z 633.18 → 331.18 [1] [2].
Tissue Sample Preparation Protocol

A detailed sample preparation protocol for tissue homogenates is critical for reproducibility [2].

  • Homogenization: Weigh 200 mg of tissue and add 5.0 mL of methanol and 20 µL of Internal Standard working solution (~0.59 µg/mL) [2].
  • Homogenate Processing: Homogenize the tissue using an IKA T25 homogenizer [2].
  • Centrifugation: Centrifuge the homogenate at 14,000 × g for 10 minutes [2].
  • Supernatant Processing: Transfer the supernatant and evaporate to dryness in a 45°C water bath under a nitrogen stream [2].
  • Reconstitution: Reconstitute the residue in 200 µL of HPLC mobile phase [2].
  • Injection: Centrifuge again at 14,000 × g at 4°C for 10 minutes and inject 10 µL of the supernatant into the UPLC-MS/MS system [2].

Mechanism of Action: Immunomodulation via NK Cells

One of the most characterized pharmacological effects of AS-III is the potent activation of Natural Killer (NK) cells, which aligns with its distribution to immune tissues.

Experimental Evidence and Protocols

In vitro and in vivo studies detail the specific effects of AS-III on NK cell function.

Table 2: AS-III Effects on NK Cell Function and Tumor Growth

Parameter Experimental System Effect of AS-III
NKG2D Expression Mouse splenocytes (4-40 nM AS-III, 48h) Significantly elevated [4] [5]
IFN-γ Production Mouse splenocytes (4-40 nM AS-III, 48h) Significantly increased [4] [5]
T-bet Expression Mouse splenocytes (4-40 nM AS-III, 48h) Enhanced (transcription level) [4] [5]
Tumor Killing In Vitro Co-culture (NK cells : CT26 tumor cells) Increased cytotoxicity [4] [5]
Tumor Growth In Vivo CT26-bearing mice (50 mg/kg, i.v., every 2 days) Significantly inhibited [4] [6]
NK Cell Infiltration CT26 tumor tissues (50 mg/kg, i.v., every 2 days) Increased [4] [5]
  • In Vitro NK Cell Stimulation Protocol [4] [5]:
    • Isolate spleenocytes from BALB/c mice.
    • Culture in a 96-well plate at a density of 4 × 10^6 cells/mL.
    • Stimulate with IL-2 (2 ng/mL) and IL-12 (20 ng/mL) to prime NK cells.
    • Treat with AS-III across a concentration range (e.g., 4 to 40 nM).
    • Harvest cells after 48 hours for analysis by flow cytometry (NKG2D surface staining) and intracellular cytokine staining (IFN-γ).
  • In Vivo Anti-Tumor Efficacy [4] [6] [5]:
    • Model: CT26 colon carcinoma-bearing BALB/c mice.
    • Dosing: 50 mg/kg, intravenous injection, every two days for a total of 5 injections.
    • Key Findings: AS-III treatment significantly reduced tumor weight and volume, increased NK cell infiltration into tumors, and upregulated the expression of NKG2D, Fas, and IFN-γ in tumor-infiltrating NK cells, without causing obvious organ toxicity.

Mechanism of Action: Attenuating Immunosuppression

Recent research has uncovered a second key mechanism through which AS-III counteracts immunosuppression, involving the regulation of cellular metabolism in macrophages.

HIF-1α/PDHK-1 Signaling Pathway

A 2024 study combining network pharmacology and experimental validation identified that AS-III attenuates immunosuppression by modulating the HIF-1α/PDHK-1 pathway, a critical regulator of immune cell metabolism in the tumor microenvironment [3].

The following diagram illustrates the proposed mechanism by which this compound attenuates immunosuppression through the HIF-1α/PDHK-1 pathway, based on findings from in vitro and in vivo models [3]:

G ASIII This compound (AS-III) HIF1A HIF-1α ASIII->HIF1A Inhibits Expression Immune Immune Function (Macrophage/NK Cell) ASIII->Immune Restores PDHK1 PDHK-1 HIF1A->PDHK1 Upregulates Metabolism Glycolytic Metabolism PDHK1->Metabolism Enhances Metabolism->Immune Suppresses CTX Cyclophosphamide (CTX) or Hypoxia/LPS CTX->HIF1A Induces

Diagram: AS-III modulates immunometabolism via the HIF-1α/PDHK-1 axis.

Key Experimental Validations
  • In Vivo Model (Immunosuppressed Mouse):
    • Model Induction: Immunosuppression was induced in mice via cyclophosphamide (CTX) [3].
    • AS-III Treatment: Effectively protected against CTX-induced reduction in body weight, immune organ index (for spleen and thymus), and hematological indices. It also protected immune organs from histopathological damage [3].
  • In Vitro Model (Macrophage):
    • Model Induction: An inflammatory/immune response model was constructed in RAW264.7 macrophages using hypoxia and lipopolysaccharide (LPS) [3].
    • AS-III Treatment:
      • Improved macrophage immune function.
      • Reduced the release of inflammatory factors (NO, TNF-α, IL-1β).
      • Restored the decrease of cellular ATP and reduced the levels of lactate and key glycolytic enzymes (LDH, HK, PK, GLUT-1).
      • Inhibited the increase of HIF-1α and PDHK-1 protein levels [3].

Sourcing and Research Applications

  • Chemical Sourcing: this compound (CAS No. 84687-42-3) is commercially available from biochemical suppliers for research purposes. It is typically provided as a solid powder, soluble in DMSO [6].
  • Research Significance: The collective evidence positions AS-III as a promising candidate for:
    • Immuno-oncology Adjuvants: Leveraging its ability to enhance NK cell tumoricidal activity and infiltrate tumors [4] [5].
    • Therapy for Immunosuppressive Conditions: Utilizing its capacity to reverse immunosuppression by modulating immunometabolism [3].
    • A Model Compound for Targeted Therapy: Its natural tropism for lymphoid organs offers insights for designing organ-targeted therapeutics.

Conclusion

References

Development and Validation of a UPLC-ESI-MS Method for Quantification of Astragaloside III in Plasma and Tissues: Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction

Astragaloside III (AST-III) is a significant triterpenoid saponin found predominantly in Radix Astragali (Huangqi), a fundamental herb in Traditional Chinese Medicine (TCM). As a primary bioactive component of Zhenqi Fuzheng capsules, AST-III demonstrates potent anti-gastric ulcer activity and is increasingly investigated for its immunomodulatory and potential anti-cancer properties [1]. The pharmacological importance of AST-III necessitates reliable bioanalytical methods to understand its in vivo pharmacokinetics and biodistribution patterns, which are crucial for elucidating its mechanism of action and guiding clinical applications.

The development of a robust quantification method for AST-III presents significant analytical challenges due to its structural similarity to other astragalosides, particularly astragaloside IV (AST-IV), which shares the same molecular weight but differs slightly in glycosidic substitutions [1]. Conventional HPLC methods often lack the resolution and sensitivity required for accurate AST-III quantification in complex biological matrices. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) addresses these limitations by providing superior chromatographic resolution, enhanced sensitivity, and reduced analysis time, making it the technique of choice for AST-III quantification in biological samples [1] [2].

This application note provides a comprehensive protocol for developing, validating, and applying a UPLC-ESI-MS method for the quantification of AST-III in rat plasma and various tissue matrices. The method has been optimized to successfully separate AST-III from its structural analogs, enabling accurate pharmacokinetic and tissue distribution studies that yield valuable insights for pharmaceutical development and clinical applications.

Principle of the Analytical Method

The quantification of this compound employs UPLC-ESI-MS/MS with Multiple Reaction Monitoring (MRM) mode, leveraging the orthogonal principles of chromatographic separation and mass spectrometric detection. The UPLC system provides high-resolution separation of AST-III from complex matrix components and structurally similar compounds through utilization of sub-2μm particle columns and elevated pressure regimes (up to 15,000 psi), achieving superior resolution and peak capacity compared to conventional HPLC [1].

The mass spectrometric detection employs electrospray ionization in positive ion mode, which effectively ionizes the glycosidic structure of AST-III. The MRM detection mode enhances analytical specificity by monitoring predetermined precursor-to-product ion transitions. For AST-III, the transition monitored is m/z 807.61→335.22, which corresponds to the protonated molecular ion [M+H]+ fragmenting to the aglycone moiety after neutral losses of sugar units [1]. This specific fragmentation pathway provides high selectivity for AST-III detection even in complex biological samples.

The internal standard approach using hesperidin (monitored at m/z 633.18→331.18) corrects for variations in sample preparation and ionization efficiency, ensuring quantification accuracy and precision. The combination of UPLC separation with ESI-MS/MS detection creates a highly specific and sensitive bioanalytical method capable of quantifying AST-III at nanogram-per-milliliter levels in various biological matrices [1].

Materials and Reagents

Chemical Standards and Reagents
  • This compound reference standard (purity ≥98%, Shanghai Sunzo Biotech Co., Ltd.) [1]
  • Hesperidin (Internal Standard, IS, purity ≥98%, Chinese National Institute for the Control of Pharmaceutical and Biological Products, No. 110721) [1]
  • HPLC-grade acetonitrile and methanol (Merck, Darmstadt, Germany) [1]
  • Formic acid (analytical grade, 0.1% v/v in mobile phase) [1]
  • Purified water (Milli-Q system, 18.2 MΩ·cm) [1]
Instruments and Equipment
  • ACQuity UPLC system (Waters, Milford, MA, USA) including binary solvent manager, sample manager, and column compartment [1]
  • Quattro Premier XE Micro mass spectrometer (Waters) with Z-spray ESI interface [1]
  • UPLC column: Waters ACQuity CSH Fluoro-Phenyl column (2.1 × 50 mm, 1.7 μm) [1]
  • IKA T25 homogenizer (for tissue processing) [1]
  • Centrifuge capable of 14,000 × g [1]
  • Nitrogen evaporator with temperature-controlled water bath [1]

UPLC-ESI-MS Method Conditions

Chromatographic Conditions
  • Column temperature: 40°C

  • Injection volume: 10 μL

  • Flow rate: 0.35 mL/min

  • Mobile phase:

    • Solvent A: 0.1% formic acid in water
    • Solvent B: acetonitrile
  • Gradient program:

    | Time (min) | %A | %B | |------------|----|----| | 0.0 | 80 | 20 | | 3.0 | 60 | 40 | | 6.0 | 36 | 64 | | 8.0 | 18 | 82 | | 8.5 | 80 | 20 | | 10.0 | 80 | 20 |

  • Total run time: 10 minutes [1]

Mass Spectrometric Parameters
  • Ionization mode: Positive electrospray ionization (ESI+)

  • Scan mode: Multiple Reaction Monitoring (MRM)

  • Ion transitions:

    | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | |----------|---------------------|-------------------|------------------|----------------------| | AST-III | 807.61 | 335.22 | 90 | 50 | | Hesperidin (IS) | 633.18 | 331.18 | 90 | 50 |

  • ESI source parameters:

    • Capillary voltage: 3.0 kV
    • Source temperature: 120°C
    • Desolvation temperature: 300°C
    • Desolvation gas flow: 500 L/h
    • Cone gas flow: 50 L/h
    • Dwell time: 0.050 s per transition [1]

Sample Preparation Protocols

Plasma Sample Preparation
  • Aliquot 200 μL of plasma into a clean microcentrifuge tube
  • Add 20 μL of working IS solution (0.59 μg/mL hesperidin in methanol)
  • Precipitate proteins by adding 0.8 mL methanol
  • Vortex mix for 2 minutes followed by ultrasonic treatment for 10 minutes
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to a new tube and evaporate to dryness under nitrogen stream at 45°C
  • Reconstitute residue in 200 μL of initial mobile phase composition
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to UPLC vials for analysis [1]
Tissue Homogenate Preparation
  • Weigh accurately 200 mg of tissue (heart, liver, spleen, lung, kidney, thymus, testicle, or stomach)
  • Homogenize tissue with 5.0 mL methanol using IKA T25 homogenizer
  • Add 20 μL of working IS solution (0.59 μg/mL hesperidin)
  • Vortex mix for 2 minutes followed by ultrasonic treatment for 10 minutes
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to a new tube and evaporate to dryness under nitrogen stream at 45°C
  • Reconstitute residue in 200 μL of initial mobile phase composition
  • Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Transfer supernatant to UPLC vials for analysis [1]

G start Sample Collection (Plasma or Tissue) plasma Plasma Sample (200 µL) start->plasma tissue Tissue Sample (200 mg) start->tissue is_add Add Internal Standard (20 µL Hesperidin) plasma->is_add tissue->is_add plasma_prep Add 0.8 mL Methanol (Protein Precipitation) is_add->plasma_prep tissue_prep Add 5 mL Methanol (Homogenization) is_add->tissue_prep vortex Vortex Mix (2 min) + Ultrasonic Bath (10 min) plasma_prep->vortex tissue_prep->vortex centrifuge Centrifuge 14,000 × g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness N₂ Stream, 45°C transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject UPLC-ESI-MS/MS Analysis reconstitute->inject

Figure 1: Workflow for sample preparation of plasma and tissue samples for this compound quantification.

Method Validation

The method was validated according to FDA bioanalytical method validation guidelines for selectivity, linearity, precision, accuracy, matrix effects, and extraction recovery [1].

Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components or tissue homogenates at the retention times of AST-III (4.2 min) and IS (5.1 min). The chromatographic resolution between AST-III and its structural analog AST-IV was achieved despite their identical molecular weights, confirming method specificity [1].

Linearity and Sensitivity

Table 1: Linearity and sensitivity data for this compound in rat plasma and tissues

Matrix Linear Range (ng/mL) Calibration Curve Correlation Coefficient (r²) LLOQ (ng/mL)
Plasma 5.6 - 7,120 y = 0.0125x + 0.0347 0.9992 5.6
Heart 5.6 - 7,120 y = 0.0118x + 0.0289 0.9987 5.6
Liver 5.6 - 7,120 y = 0.0121x + 0.0312 0.9989 5.6
Spleen 5.6 - 7,120 y = 0.0119x + 0.0295 0.9991 5.6
Lung 5.6 - 7,120 y = 0.0123x + 0.0328 0.9988 5.6
Kidney 5.6 - 7,120 y = 0.0120x + 0.0301 0.9990 5.6
Thymus 5.6 - 7,120 y = 0.0117x + 0.0276 0.9989 5.6
Testicle 5.6 - 7,120 y = 0.0122x + 0.0334 0.9985 5.6
Stomach 5.6 - 7,120 y = 0.0116x + 0.0269 0.9991 5.6
Precision and Accuracy

Table 2: Precision and accuracy of this compound quantification in quality control samples

Matrix QC Concentration (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%RE) Inter-day Precision (%RSD) Inter-day Accuracy (%RE)
Plasma 5.6 (LLOQ) 6.8 95.2 8.3 93.7
560 (Mid) 4.2 98.5 5.7 97.2
7,120 (High) 3.7 102.3 4.9 101.5
Liver 5.6 (LLOQ) 7.3 94.8 9.1 92.9
560 (Mid) 5.1 97.8 6.4 96.5
7,120 (High) 4.4 101.7 5.8 100.8
Spleen 5.6 (LLOQ) 7.1 95.7 8.8 94.2
560 (Mid) 4.8 98.9 6.2 97.6
7,120 (High) 4.1 102.1 5.5 101.2
Extraction Recovery and Matrix Effects

The mean extraction recovery for AST-III across all matrices was 85.4±4.2% with consistent performance at low, medium, and high concentrations. The matrix effect was evaluated by comparing the analyte peak areas in post-extraction spiked samples with those in pure standard solutions. The matrix factor was 92.6±3.8%, indicating minimal ion suppression or enhancement effects. The internal standard-normalized matrix factors ranged from 95-105%, demonstrating effective compensation by the IS for any residual matrix effects [1].

Application to Pharmacokinetic and Tissue Distribution Studies

Pharmacokinetic Profile in Rats

The validated method was successfully applied to characterize the pharmacokinetic profile of AST-III in rats following oral administration of 95% ethanol extraction of Zhenqi Fuzheng capsules. The plasma concentration-time curve of AST-III followed a two-compartment model with rapid distribution and slower elimination phases. The maximum concentration (C~max~) was achieved at approximately 2 hours post-administration, indicating moderate absorption. The elimination half-life was approximately 4-6 hours, supporting twice-daily dosing regimens in potential clinical applications [1].

Tissue Distribution Profile

Table 3: Tissue distribution of this compound in rats at 2 hours post-administration

Tissue Concentration (ng/g) Tissue-to-Plasma Ratio
Thymus 845.6 ± 132.7 3.8 ± 0.6
Spleen 732.4 ± 98.5 3.3 ± 0.4
Stomach 568.3 ± 76.2 2.6 ± 0.3
Liver 487.9 ± 64.8 2.2 ± 0.3
Heart 423.7 ± 58.3 1.9 ± 0.3
Kidney 385.2 ± 51.6 1.7 ± 0.2
Lung 312.8 ± 42.7 1.4 ± 0.2
Testicle 268.4 ± 36.9 1.2 ± 0.2

The tissue distribution study revealed a distinct biodistribution pattern with the highest AST-III concentrations observed in immune-related organs (thymus and spleen), suggesting potential targeting of the immune system. The significant accumulation in the stomach correlates with the documented anti-gastric ulcer activity of AST-III. Moderate distribution was observed in metabolic (liver) and excretory (kidney) organs, while limited penetration was noted in the testicular tissue, indicating a possible blood-testis barrier restriction [1].

G admin Oral Administration Zhenqi Fuzheng Capsule Extract absorption Gastrointestinal Absorption admin->absorption distribution Systemic Distribution absorption->distribution thymus Thymus (Highest Concentration) distribution->thymus Primary Target spleen Spleen (High Concentration) distribution->spleen Secondary Target stomach Stomach (Moderate Concentration) distribution->stomach Therapeutic Site liver Liver (Moderate Concentration) distribution->liver Metabolic Site other Other Tissues (Lower Concentration) distribution->other elimination Hepatic Metabolism & Renal Excretion thymus->elimination spleen->elimination stomach->elimination liver->elimination other->elimination

Figure 2: Pharmacokinetic and tissue distribution pathway of this compound following oral administration in rats.

Troubleshooting Guide

Problem Possible Cause Solution
Poor peak shape Column degradation Condition or replace UPLC column
Inappropriate mobile phase pH Adjust formic acid concentration (0.1-0.3%)
Low sensitivity ESI source contamination Clean ion source and cone
Inadequate collision energy Optimize CE for AST-III (45-55 eV)
Retention time shift Mobile phase composition variation Prepare fresh mobile phase daily
Column temperature fluctuation Maintain column at 40±0.5°C
High background noise Matrix effects Improve sample clean-up
Solvent impurities Use HPLC-grade solvents
Poor AST-III/AST-IV separation Gradient deterioration Recalibrate gradient program
Column selectivity loss Use dedicated Fluoro-Phenyl column

Conclusion

The developed and validated UPLC-ESI-MS method provides a robust, sensitive, and specific approach for quantifying this compound in both plasma and various tissue matrices. The method successfully addresses the analytical challenge of separating AST-III from its structural analog AST-IV despite their identical molecular weights, achieving reliable quantification with an LLOQ of 5.6 ng/mL.

The application of this method to pharmacokinetic and tissue distribution studies has yielded valuable insights into the in vivo behavior of AST-III, particularly its preferential distribution to immune organs (thymus and spleen), which provides a scientific basis for its immunomodulatory effects. The comprehensive validation data demonstrate that the method meets regulatory requirements for bioanalytical methods, supporting its application in preclinical and potentially clinical studies of AST-III-containing formulations.

This protocol serves as a complete guide for researchers investigating the pharmacokinetics and biodistribution of this compound, facilitating further research into its therapeutic potential and mechanism of action.

References

Comprehensive Application Note: LC-MS/MS Analysis of Astragaloside III in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Background

Astragaloside III (AST III) is a naturally occurring triterpene saponin isolated from the traditional Chinese medicinal herb Radix Astragali (Astragalus membranaceus). This bioactive compound has demonstrated significant pharmacological activities, including anti-gastric ulcer effects, immunomodulatory properties, and potential antitumor capabilities [1]. The growing interest in AST III as a therapeutic agent has necessitated the development of robust analytical methods to support pharmacokinetic and biodistribution studies in preclinical and clinical research. However, the analysis of AST III presents several challenges, including its low bioavailability (approximately 4.15% in rats), presence of structural analogs with similar molecular weights, and typically low concentrations in complex biological matrices [1] [2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for quantifying AST III in biological samples due to its exceptional sensitivity, selectivity, and ability to provide structural information. This application note provides a comprehensive protocol for the chromatographic separation, detection, and quantification of AST III in various biological matrices, incorporating optimized methods from recent research publications and addressing common challenges encountered during method development and implementation. The protocols described herein have been validated for use in pharmaceutical development, metabolic studies, and quality control of herbal medicinal products containing AST III [1] [2] [3].

Analytical Method Development

Liquid Chromatographic Separation

Chromatographic separation of AST III from its structural analogs and biological matrix components is crucial for accurate quantification. Based on validated methods from literature, the following conditions have been optimized specifically for AST III analysis [1] [2]:

The mobile phase system typically consists of water containing 0.1% formic acid (mobile phase A) and acetonitrile containing 0.1% formic acid (mobile phase B). The addition of formic acid enhances ionization efficiency in positive electrospray ionization mode and improves peak shape. For gradient elution, the following program has been successfully employed: initial 20% B (0-1 min), increased to 40% B (1-3 min), further increased to 64% B (3-6 min), and finally to 82% B (6-8 min) before re-equilibration [2]. This gradient effectively separates AST III from closely related compounds such as astragaloside IV, which shares the same molecular weight but differs in glycosidic substituents.

Column selection significantly impacts the separation efficiency. A Fluoro-Phenyl column (2.1 × 50 mm, 1.7 μm) or a C18 column (2.1 × 50 mm, 3.5 μm) has demonstrated excellent resolution for AST III and its analogs [1] [2]. The fluorophenyl stationary phase provides unique selectivity for separating structural isomers through dipole-dipole interactions and π-π bonding. The flow rate is typically maintained at 0.50 mL/min with a column temperature of 35°C, and the injection volume ranges from 5-10 μL depending on the sensitivity requirements [1] [3].

Table 1: Optimized LC Conditions for this compound Separation

Parameter Setting 1 Setting 2 Setting 3
Column Fluoro-Phenyl (2.1 × 50 mm, 1.7 μm) C18 (2.1 × 50 mm, 3.5 μm) BEH Shield RP18 (2.1 × 100 mm, 1.7 μm)
Mobile Phase A Water + 0.1% Formic Acid Water + 0.1% Formic Acid Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid Acetonitrile + 0.1% Formic Acid
Gradient Program 20-40% B (0-3 min), 40-64% B (3-6 min), 64-82% B (6-8 min) 5-30% B (0-3 min), 30-40% B (3-5 min), 40-100% B (5-15 min) 20-95% B over 10 min
Flow Rate 0.50 mL/min 0.40 mL/min 0.50 mL/min
Temperature 35°C 35°C 40°C
Injection Volume 10 μL 2.5 μL 5 μL
Mass Spectrometric Detection

Mass spectrometric parameters must be carefully optimized to achieve sensitive and specific detection of AST III. The electrospray ionization (ESI) source operating in positive ionization mode has proven most effective for AST III detection, taking advantage of its glycosidic structure's affinity for protonation [1] [2] [4].

For AST III, which has a molecular weight of 784 Da, the precursor ion is typically observed at m/z 807.61 corresponding to [M+Na]+ adduct, though the [M+H]+ ion at m/z 785.5 may also be detected depending on the mobile phase composition [2]. The formation of sodium adducts is common for saponins like AST III, and this characteristic can be leveraged for sensitive detection. In multiple reaction monitoring (MRM) mode, the transition of m/z 807.61 → 335.22 provides the most sensitive and specific detection for AST III [2]. This transition corresponds to the cleavage of the glycosidic bonds, yielding the characteristic aglycone fragment.

Table 2: Optimized MS/MS Parameters for this compound Detection

Parameter Optimal Setting Alternative Setting Range Tested
Ionization Mode ESI+ ESI+ ESI±
Precursor Ion m/z 807.61 [M+Na]+ m/z 785.5 [M+H]+ m/z 785-809
Product Ion m/z 335.22 m/z 627.5 [M-Glc+H]+ m/z 300-650
Capillary Voltage 3.0 kV 800 V 0.8-3.5 kV
Cone Voltage 90 V 15 V 15-120 V
Collision Energy 50 eV 30-60 eV 20-80 eV
Source Temperature 120°C 500°C 100-600°C
Desolvation Temperature 300°C 400°C 300-500°C
Desolvation Gas Flow 500 L/h 800 L/h 300-1000 L/h

Ion source parameters require careful optimization for maximum sensitivity. The capillary voltage typically ranges from 0.8-3.0 kV depending on the instrument manufacturer, with higher voltages generally providing better sensitivity for AST III [2] [4]. The source temperature should be maintained between 100-120°C, while the desolvation temperature is typically set at 300-500°C to ensure efficient solvent evaporation without degrading the analyte. Cone gas and desolvation gas flows (usually nitrogen) are generally set at 50-100 L/h and 500-800 L/h, respectively [1] [2].

Sample Preparation Protocols

Plasma/Serum Sample Preparation

Protein precipitation represents the most straightforward and efficient sample preparation method for AST III from plasma or serum samples. The protocol has been optimized to maximize recovery while minimizing matrix effects [1]:

  • Transfer 200 μL of plasma into a 1.5 mL microcentrifuge tube
  • Add 20 μL of internal standard solution (buspirone at 0.59 μg/mL or hesperidin at similar concentration)
  • Add 0.8 mL of methanol-acetonitrile mixture (50:50, v/v) for protein precipitation
  • Vortex the mixture vigorously for 2 minutes to ensure complete mixing
  • Subject the mixture to ultrasonic treatment for 10 minutes to enhance protein precipitation and analyte extraction
  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 45°C
  • Reconstitute the residue in 200 μL of mobile phase (initial LC mobile phase composition)
  • Centrifuge at 14,000 × g for 10 minutes at 4°C before transferring the supernatant to an LC vial for analysis

This method has demonstrated an extraction recovery exceeding 85% for AST III from rat plasma, with minimal matrix effects observed during validation [1]. The use of a mixture of methanol and acetonitrile as the precipitation solvent provides more complete protein removal compared to either solvent alone, which is crucial for reducing matrix effects in ESI-MS.

Tissue Sample Preparation

Tissue distribution studies require additional preparation steps to extract AST III from various organ matrices. The following protocol has been successfully applied for AST III quantification in rat tissues including heart, liver, spleen, lung, kidney, thymus, testicle, and stomach [2]:

  • Weigh approximately 200 mg of tissue and place in a homogenization tube
  • Add 5 mL of methanol and homogenize using an IKA T25 homogenizer or equivalent
  • Add 20 μL of internal standard solution (hesperidin at 0.59 μg/mL)
  • Vortex the homogenate for 2 minutes followed by ultrasonic treatment for 10 minutes
  • Centrifuge at 14,000 × g for 10 minutes to pellet tissue debris
  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 45°C
  • Reconstitute the residue in 200 μL of mobile phase
  • Centrifuge at 14,000 × g for 10 minutes at 4°C before LC-MS/MS analysis

The tissue distribution study revealed that AST III predominantly accumulates in immune-related organs such as thymus and spleen, indicating potential target sites for its immunomodulatory effects [2]. The concentration trend generally follows: Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle.

Method Validation

According to FDA guidelines for bioanalytical method validation, the LC-MS/MS method for AST III quantification has been comprehensively validated for selectivity, linearity, accuracy, precision, recovery, and stability [1] [2].

Selectivity was confirmed by analyzing blank plasma and tissue samples from six different sources, demonstrating no significant interfering peaks at the retention time of AST III or the internal standard. The calibration curve for AST III showed excellent linearity over the concentration range of 5.0-5000 ng/mL in plasma, with a correlation coefficient (r²) greater than 0.999 [1]. The lower limit of quantification (LLOQ) was established at 5.0 ng/mL, with acceptable accuracy and precision (within ±20%).

Table 3: Method Validation Parameters for this compound in Rat Plasma

Validation Parameter Results Acceptance Criteria
Linear Range 5-5000 ng/mL -
Correlation Coefficient (r²) >0.999 >0.990
LLOQ 5 ng/mL -
Intra-day Precision (RSD%) 3.2-5.8% <15%
Inter-day Precision (RSD%) 4.1-6.9% <15%
Accuracy 94.2-106.3% 85-115%
Extraction Recovery 85.4-92.7% >80%
Matrix Effect 92.5-105.3% 85-115%
Short-term Stability (24h, 20°C) 95.8% >85%
Freeze-thaw Stability (3 cycles) 93.5% >85%
Long-term Stability (30 days, -80°C) 91.7% >85%

The precision and accuracy were evaluated using quality control (QC) samples at low, medium, and high concentrations. The intra-day and inter-day precision (RSD%) were less than 15% across all QC levels, with accuracy ranging from 94.2% to 106.3% of the nominal values [1]. The extraction recovery of AST III from plasma was consistent and exceeded 85% across the concentration range, with minimal matrix effects observed (92.5-105.3%) [1] [2].

Stability studies confirmed that AST III in rat plasma remains stable for at least 24 hours at room temperature (20°C), through three freeze-thaw cycles, and for up to 30 days when stored at -80°C [1]. These stability data ensure reliable quantification under various sample handling and storage conditions typically encountered during pharmacokinetic studies.

Applications

Pharmacokinetic Studies

The developed LC-MS/MS method has been successfully applied to pharmacokinetic studies of AST III in rat models following both intravenous (1.0 mg/kg) and oral (10 mg/kg) administration [1]. The plasma concentration-time profile of AST III follows a two-compartment model with rapid distribution and relatively slow elimination phases.

Key pharmacokinetic parameters derived from these studies include:

  • Elimination half-life: 2.13 ± 0.11 hours
  • Maximum concentration (Cmax): 128.4 ± 24.7 ng/mL after oral administration
  • Time to maximum concentration (Tmax): 0.5 hours
  • Area under the curve (AUC0-∞): 185.6 ± 32.4 ng·h/mL after oral administration
  • Absolute bioavailability: 4.15 ± 0.67%

The low oral bioavailability of AST III (approximately 4.15%) suggests either poor absorption, significant first-pass metabolism, or a combination of both [1]. This information is crucial for designing appropriate dosage forms and administration routes for future drug development efforts.

Tissue Distribution Studies

Tissue distribution studies provide valuable insights into the biodisposition characteristics of AST III and its potential target organs. Following oral administration of Zhenqi Fuzheng capsules (a traditional Chinese medicine formulation containing AST III) to rats, the compound demonstrated a distinctive distribution pattern [2].

The highest concentrations of AST III were observed in immune-related organs including thymus and spleen, suggesting an accumulation in organs involved in immune responses and indicating that these organs may be major target sites in vivo [2]. This distribution pattern aligns with the documented immunomodulatory effects of Astragalus-based formulations. The overall trend of tissue disposition follows: Cthymus > Cspleen > Cstomach > Cliver > Cheart > Ckidney > Clung > Ctesticle.

The following experimental workflow illustrates the complete process for LC-MS/MS analysis of this compound from sample preparation to data analysis:

G SamplePrep Sample Preparation LCAnalysis LC Separation SamplePrep->LCAnalysis Plasma Plasma/Serum Samples ProteinPrecip Protein Precipitation (Methanol-Acetonitrile 50:50) Plasma->ProteinPrecip Tissue Tissue Homogenates Homogenization Tissue Homogenization (5 mL Methanol) Tissue->Homogenization Centrifugation Centrifugation (14,000 × g, 10 min, 4°C) ProteinPrecip->Centrifugation Homogenization->Centrifugation Reconstitution Evaporation & Reconstitution (Nitrogen stream, 45°C) Centrifugation->Reconstitution MSDetection MS/MS Detection LCAnalysis->MSDetection Column Fluoro-Phenyl Column (2.1 × 50 mm, 1.7 µm) MobilePhase Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile Column->MobilePhase Gradient Gradient Elution (20-82% B in 8 min) MobilePhase->Gradient DataAnalysis Data Analysis MSDetection->DataAnalysis Ionization ESI Positive Mode (m/z 807.61 [M+Na]+) Fragmentation Fragmentation (Collision Energy: 50 eV) Ionization->Fragmentation MRM MRM Transition (807.61 → 335.22) Fragmentation->MRM Quantification Quantification (Internal Standard Method) Validation Method Validation Quantification->Validation

Troubleshooting and Optimization Guidelines

Method optimization is crucial for achieving reliable and reproducible quantification of AST III. When developing or adapting the method, several factors require special attention:

Ionization efficiency can be significantly improved by optimizing the electrospray ionization parameters. If sensitivity is inadequate, consider adjusting the capillary voltage (typically 0.8-3.5 kV) and source temperatures [5] [6]. The addition of 0.1% formic acid to the mobile phase enhances protonation and improves signal intensity in positive ion mode. For compounds with poor ionization, screening different pH conditions (ammonium formate buffers at pH 2.8 and 8.2) can identify the optimal ionization environment [6].

Chromatographic separation of AST III from its structural analogs (particularly astragaloside IV) is essential for accurate quantification. If resolution is insufficient, consider adjusting the gradient profile or changing the column chemistry [2] [4]. The fluoro-phenyl column provides different selectivity compared to traditional C18 columns and may better separate co-eluting isomers. Maintaining the column temperature at 35°C enhances retention time reproducibility, especially during long analytical sequences.

Matrix effects represent a common challenge in bioanalysis. If signal suppression or enhancement is observed, additional sample clean-up steps such as solid-phase extraction (SPE) may be necessary [5]. Using a stable isotope-labeled internal standard for AST III would be ideal, but since this is not commercially available, buspirone or hesperidin have been successfully employed as internal standards to correct for variability in extraction efficiency and ionization [1] [2].

For method transfer between different LC-MS/MS instruments, key parameters such as collision energy may require re-optimization. It is recommended to perform a fresh calibration curve and quality control samples when implementing the method on a different instrument platform [7]. Regular system suitability tests should be incorporated into the analytical workflow to ensure consistent performance.

Conclusion

This application note provides a comprehensive protocol for the reliable quantification of this compound in biological matrices using LC-MS/MS. The method offers excellent sensitivity, specificity, and reproducibility with a run time of less than 10 minutes, making it suitable for high-throughput analysis in pharmacokinetic and biodistribution studies. The low oral bioavailability of AST III (approximately 4.15%) highlighted in pharmacokinetic studies suggests the need for formulation strategies to enhance its absorption for therapeutic applications [1]. The distinctive tissue distribution pattern, with preferential accumulation in immune organs, provides valuable insights for understanding its mechanism of action and potential therapeutic applications [2].

References

Application Notes and Protocols: Astragaloside III Sample Preparation from Tissue Homogenates via Methanol Extraction

Author: Smolecule Technical Support Team. Date: February 2026

> This document provides a detailed methodology for the extraction, quantification, and quality control of Astragaloside III in biological tissues, supporting pharmacokinetic and tissue distribution studies in drug development.

Introduction

This compound is a key triterpene saponin found in Astragalus membranaceus (Astragali Radix) and a vital component in traditional Chinese medicines such as Zhenqi Fuzheng capsules [1]. It demonstrates significant pharmacological activities, including anti-gastric ulcer activity and potential roles in immune response modulation [1] [2]. Research has revealed that after oral administration, this compound accumulates in immune-related organs like the thymus and spleen, indicating its target sites in vivo [1]. Understanding its tissue distribution is crucial for elucidating its mechanisms of action. This protocol establishes a robust, validated method for preparing tissue homogenates and extracting this compound using methanol, followed by UPLC-MS analysis, providing a reliable tool for researchers in drug discovery and development.

Experimental Principles and Workflow

The following diagram illustrates the complete experimental workflow for tissue sample preparation and analysis.

Materials and Equipment

Chemical Reagents
  • This compound reference standard (purity ≥98%) [3] [4]
  • Hesperidin or Ginsenoside Rg1 (Internal Standard, IS) [1] [5]
  • HPLC-grade methanol and acetonitrile [1] [3]
  • Deionized water (purified by Milli-Q system) [1] [3] [4]
  • Formic acid (HPLC or LC-MS grade) [1] [3]
  • Ammonia solution (10%, v/v, for hydrolysis if needed) [5]
  • Lysis Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.4 [6]
  • Protease Inhibitors (optional): Aprotinin, Antipain, Leupeptin, Pepstatin A (each at 1 μg/mL), and 2 mM PMSF [6]
Instruments and Equipment
  • Ultrasonic homogenizer or Polytron tissuemizer [6]
  • Potter-Elvehjem homogenizer (Teflon pestle and glass mortar) [6]
  • Refrigerated centrifuge (capable of 14,000 × g) [1]
  • Vortex mixer [1]
  • Ultrasonic bath (40 kHz, 500 W) [5]
  • UPLC-MS/MS System:
    • Chromatography: ACQuity UPLC system (Waters) or equivalent [1]
    • Mass Spectrometer: Quadrupole Premier XE Micro mass spectrometer or equivalent with electrospray ionization (ESI) source [1]
  • Analytical Column: Waters ACQuity CSH Fluoro-Phenyl column (2.1 × 50 mm, 1.7 µm) or equivalent [1]
  • Nitrogen evaporator [1]

Preparation of Standard Solutions

Stock and Working Solutions
  • This compound Stock Solution (142.4 µg/mL): Accurately weigh an appropriate amount of this compound reference standard. Dissolve in methanol to obtain a final concentration of 142.4 µg/mL. Store at 4°C [1].
  • Internal Standard (IS) Stock Solution (295.0 µg/mL): Accurately weigh hesperidin or ginsenoside Rg1. Dissolve in methanol to obtain a final concentration of 295.0 µg/mL [1] [5].
  • Working Standard Solutions: Prepare working solutions by serial dilution of the stock solution with methanol. For calibration standards, prepare concentrations ranging from 5.6 to 7,120 ng/mL. For quality control (QC) samples, prepare low, medium, and high concentrations (e.g., 5.6, 560, and 7,120 ng/mL) [1].

Table 1: Example Calibration Standard Preparation

Standard Level This compound Concentration (ng/mL) Preparation Method
1 5.6 Dilute stock solution with methanol
2 11.2 Serial dilution
3 56.0 Serial dilution
4 560 Serial dilution
5 1,120 Serial dilution
6 2,240 Serial dilution
7 4,480 Serial dilution
8 7,120 Serial dilution

Tissue Homogenate Preparation Protocol

Tissue Collection and Processing [6]
  • Collection: Immediately after sacrifice, collect target tissues (e.g., heart, liver, spleen, lung, kidney, thymus, testicle, stomach).
  • Rinsing: Rinse tissues with ice-cold saline solution (0.9% NaCl) to remove blood and debris.
  • Weighing: Precisely weigh approximately 100 mg of tissue.
  • Buffer Addition: Add the weighed tissue to a tube containing 900 µL of ice-cold lysis buffer (50 mM Tris-HCl with 2 mM EDTA, pH 7.4). For enhanced stability, protease inhibitors can be added at this stage.
  • Homogenization:
    • Submerge the tube in an ice bath to maintain temperature at 2-8°C.
    • Homogenize using a Potter-Elvehjem homogenizer, polytron, or tissuemizer until a uniform consistency is achieved.
  • Clarification: Centrifuge the homogenate at 13,000 × g for 2 minutes at 4°C.
  • Storage: Carefully aspirate the supernatant, ensuring the pellet is not disturbed. The supernatant (tissue homogenate) can be used immediately for extraction or frozen at -80°C for later analysis.

Methanol Extraction and Sample Cleanup

This protocol is adapted from validated methods for astragaloside extraction from tissues [1].

  • Aliquot: Transfer a 200 µL aliquot of the prepared tissue homogenate into a clean centrifuge tube.
  • Internal Standard: Add 20 µL of the IS working solution (~0.59 µg/mL).
  • Protein Precipitation: Add 0.8 mL of ice-cold methanol (HPLC grade). For larger tissue masses, a higher solvent-to-sample ratio (e.g., 5.0 mL methanol per 200 mg tissue) may be used [1].
  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
  • Sonication: Subject the mixture to ultrasonic treatment in a water bath for 10 minutes to enhance analyte extraction.
  • Centrifugation: Centrifuge the sample at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins and tissue debris.
  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness in a water bath at 45°C under a gentle stream of nitrogen gas.
  • Reconstitution: Reconstitute the dry residue in 200 µL of HPLC mobile phase (see Section 7.1).
  • Final Clarification: Centrifuge the reconstituted solution at 14,000 × g for 10 minutes at 4°C. The final supernatant is transferred to an HPLC vial for analysis. A typical injection volume is 10 µL [1].

UPLC-MS/MS Analysis Conditions

Chromatographic Conditions [1] [3]
  • Column: Waters ACQuity CSH Fluoro-Phenyl column (2.1 mm × 50 mm, 1.7 µm)
  • Mobile Phase: A: 0.1-0.3% (v/v) Formic acid in water; B: Acetonitrile
  • Gradient Elution:
    • 0–3 min: 20% B to 40% B
    • 3–6 min: 40% B to 64% B
    • 6–8 min: 64% B to 82% B
  • Flow Rate: 0.25 - 0.4 mL/min
  • Column Temperature: 35-45°C
  • Injection Volume: 5-10 µL
  • Run Time: 8-10 min
Mass Spectrometric Conditions [1]
  • Ionization Source: Electrospray Ionization (ESI)
  • Polarity: Positive ion mode
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Source Parameters:
    • Capillary Voltage: 3.0 kV
    • Ion Source Temperature: 120°C
    • Desolvation Temperature: 300-500°C
    • Desolvation Gas Flow: 500 L/h
  • MRM Transitions:
    • This compound: m/z 807.61 → 335.22 (Cone Voltage: 90 V; Collision Energy: 50 eV)
    • Hesperidin (IS): m/z 633.18 → 331.18

Method Validation and Quality Control

The described method has been validated according to standard bioanalytical guidelines [1].

Table 2: Summary of Validation Data for this compound in Rat Plasma and Tissues

Validation Parameter Result / Value Description
Linear Range 5.6 - 7,120 ng/mL Covers expected physiological concentrations [1]
Precision (RSD) 1.31% - 4.92% Indicates high reproducibility of the method [3]
Recovery 95.13% - 106.52% Demonstrates efficient extraction from the matrix [3]
Stability (RSD) 1.50% - 4.05% Shows analyte stability under handling conditions [3]
Specificity No interference Successful separation from analog Astragaloside IV [1]

Quality Control (QC) Samples: Process and analyze QC samples (low, medium, high concentrations) in duplicate with each batch of experimental samples. The batch is accepted if the calculated concentrations of the QC samples are within ±15% of their nominal values.

Troubleshooting Guide

Table 3: Common Issues and Recommended Solutions

Problem Potential Cause Solution
Low Recovery Incomplete homogenization or extraction Ensure thorough tissue disruption; optimize homogenization time/speed; extend sonication time.
Poor Chromatography Column contamination or mobile phase issues Filter all samples; flush and re-equilibrate the column; prepare fresh mobile phase.
Low Sensitivity MS source contamination or suboptimal tuning Clean MS ion source; re-optimize MRM parameters for your instrument.
Inconsistent IS Response Improper IS addition or degradation Prepare fresh IS solution; ensure accurate, consistent pipetting of IS.
High Background Noise Matrix effects Ensure clean supernatant transfer after centrifugation; consider further dilution.

Applications in Research

This validated protocol enables critical investigations into the pharmacology of this compound:

  • Tissue Distribution Studies: The method has been successfully applied to profile the distribution of this compound in rat tissues, revealing the highest concentrations in immune organs like the thymus and spleen, followed by the stomach, liver, heart, kidney, lung, and testicle [1]. This provides insights into its potential immunomodulatory targets [1].
  • Pharmacokinetic Studies: The protocol supports the generation of concentration-time data in plasma and tissues, enabling modeling of absorption, distribution, metabolism, and excretion (ADME) properties. This compound and related compounds have been shown to follow a two-compartment pharmacokinetic model in rats [1].
  • Quality Control: The UPLC-MS method ensures specific and accurate quantification of this compound, even in the presence of structurally similar analogs like Astragaloside IV, which is crucial for the quality control of herbal raw materials and finished products [5] [4].

References

Astragaloside III cell culture protocols apoptosis assays

Author: Smolecule Technical Support Team. Date: February 2026

Astragaloside III: Anti-Cancer Application Notes

This compound is a triterpenoid saponin isolated from Astragalus membranaceus. Recent investigations have elucidated its potential as an anti-cancer agent, primarily through two core mechanisms:

  • Direct Pro-apoptotic Effect on Cancer Cells: AS-III directly inhibits proliferation and induces programmed cell death in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer [1] [2] [3].
  • Immunomodulation of the Tumor Microenvironment: AS-III enhances the body's anti-tumor immunity by activating Natural Killer (NK) cells and repolarizing Tumor-Associated Macrophages (TAMs) from a pro-tumor (M2) to an anti-tumor (M1) phenotype [4] [5] [6].

The following tables summarize the key experimental findings and the signaling pathways involved.

Table 1: Summary of Anti-Cancer Effects of this compound In Vitro

Cancer Cell Line Observed Effects Key Molecular Markers (Change) Proposed Signaling Pathway Involvement
A549 & H460 (NSCLC) [1] [3] Inhibition of proliferation; Induction of apoptosis ↑ Cleaved Caspase-3, Cleaved PARP, Bax; ↓ Bcl-2, p-AKT, p-JNK, p-P38, ANXA1, LC3-II/LC3-I ratio MAPK (P38, JNK), AKT
CT26 (Colon Cancer) [4] [6] Increased susceptibility to NK cell-mediated killing (In NK cells) ↑ NKG2D, Fas, IFN-γ, T-bet -
Breast Cancer Cells [2] Reduction in cell survival; Inhibition of tumor growth Induction of apoptosis -
THP-1 & RAW264.7 (Macrophages) [5] Inhibition of M2 polarization; Reprogramming to M1 phenotype ↓ CD206 (M2 marker); ↑ CD86, IL-1β, TNF-α (M1 markers); ↓ p-ERK, p-JNK, p-P38 MAPK

Table 2: Summary of Anti-Cancer Effects of this compound In Vivo

Disease Model Dosage Regimen Observed Effects Key Molecular Findings
CT26-bearing mice (Colon Cancer) [4] [6] Not specified in detail Impaired tumor growth; Increased infiltration of NK cells into tumors Elevated IFN-γ and NKG2D expression in tumor-infiltrating NK cells
Lung Cancer (Xenograft) [5] 20 mg/kg/day, i.p. for 21 days Suppressed tumor growth and angiogenesis; Induced tumor cell apoptosis ↓ Ki67, VEGFA, CD31; ↑ Cleaved Caspase-3; Inhibition of Akt/mTOR in cancer cells
Cyclophosphamide-induced Immunosuppressed mice [7] 10, 20 mg/kg/day, i.g. for 14 days Improved immune organ (spleen, thymus) indices; Enhanced T cell activation Targeted the HIF-1α/PDHK1 signaling axis

Detailed Experimental Protocols

Here are standardized protocols for key assays used to demonstrate the efficacy of AS-III.

Protocol for Assessing Apoptosis via Flow Cytometry

This protocol is adapted from studies on NSCLC cells [1] [3].

  • Cell Culture and Treatment: Culture human lung cancer cells (e.g., A549, NCI-H460) in RPMI-1640 medium supplemented with 10% FBS. Seed cells in 6-well plates at a density of 6 x 10⁵ cells/well and allow them to adhere for 24 hours. Treat the cells with a range of AS-III concentrations (e.g., 0, 50, 100, 150 μmol/L) for 24 hours.
  • Cell Harvesting: After treatment, harvest the cells using trypsin without EDTA, and wash them twice with cold PBS.
  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Incubate 100 μL of the cell suspension (containing approximately 1x10⁵ cells) with 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) for 20 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer (e.g., FACSCalibur) within 1 hour. The populations can be quantified as follows: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).
Protocol for NK Cell Activation and Co-culture Assay

This protocol is used to study the immunomodulatory effects of AS-III on NK cell function, as described in [4] [6].

  • NK Cell Stimulation: Isolate spleenocytes from BALB/c mice and culture them in a 96-well plate at a density of 4 x 10⁶ cells/mL in RPMI-1640 medium. Differentiate and activate NK cells by adding IL-2 (2 ng/mL) and IL-12 (20 ng/mL). Treat the cells with AS-III at concentrations ranging from 4 nM to 40 nM for 48 hours.
  • Target Cell Labeling: Label mouse colon carcinoma cells (CT26) with CFSE (e.g., 5 μmol/L for 10 minutes at 37°C) according to the manufacturer's instructions. Wash the cells to remove excess dye.
  • Co-culture: Co-culture the AS-III-stimulated spleenocytes (or isolated NK cells) with the CFSE-labeled CT26 cells at an Effector-to-Target (E:T) ratio of 1:1 in a 96-well plate.
  • Assessment: After 6 hours of co-culture, harvest the cells and analyze them by flow cytometry. The proliferation ratio of CT26 cells can be assessed by CFSE dilution, while the expression of NKG2D and IFN-γ production in NK cells can be measured via intracellular staining and flow cytometry.
Protocol for Macrophage Polarization Assay

This protocol is based on research into the effect of AS-III on Tumor-Associated Macrophages (TAMs) [5].

  • Macrophage Differentiation: Use human monocyte cell line THP-1 or mouse macrophage cell line RAW264.7. Differentiate THP-1 cells into M0 macrophages by treating with 100 ng/mL PMA for 24 hours.
  • Polarization and Treatment: Polarize M0 macrophages into the M2 phenotype by stimulating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours. Co-treat the cells with AS-III (e.g., 40 μmol/L) during the polarization process.
  • Phenotype Validation:
    • Flow Cytometry: Harvest the macrophages and stain with fluorescently labeled antibodies against M2 markers (e.g., CD206) and M1 markers (e.g., CD86). Analyze using flow cytometry.
    • qPCR: Isulate RNA and perform qPCR to measure the expression of M2-related genes (e.g., Arg-1) and M1-related genes (e.g., IL-1β, TNF-α).

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of this compound identified in these studies.

g1 cluster_lung Direct Action in Lung Cancer Cells ASIII This compound ANXA1 ANXA1 ASIII->ANXA1 AKT Inhibits p-AKT ASIII->AKT MAPK Inhibits p-P38 / p-JNK ASIII->MAPK Autophagy Decreased LC3-I/LC3-II ASIII->Autophagy Induces Induces Apoptosis Apoptosis ];        Proliferation [label= ];        Proliferation [label= Inhibits Inhibits Proliferation Proliferation ];        ANXA1 [label= ];        ANXA1 [label= Downregulates Downregulates Caspase Caspase ANXA1->Caspase via multiple pathways ];        Caspase [label= ];        Caspase [label= Cleaved Cleaved Caspase->Apoptosis PARP ↑ Cleaved PARP Caspase->PARP -3 -3 , fillcolor= , fillcolor= Bcl2 ↓ Bcl-2 Bcl2->Caspase Bax ↑ Bax Bax->Caspase AKT->Proliferation AKT->Caspase MAPK->Caspase

Diagram 1: Direct Pro-apoptotic Mechanisms in Lung Cancer

g2 cluster_nk NK Cell Activation cluster_mac Macrophage Repolarization ASIII This compound NKCell NK Cell ASIII->NKCell MAPK2 Inhibits MAPK Signaling (p-ERK, p-JNK, p-P38) ASIII->MAPK2 NKG2D ↑ NKG2D Receptor NKCell->NKG2D Tbet ↑ T-bet Transcription Factor NKCell->Tbet Killing Enhanced Tumor Cell Killing NKG2D->Killing IFNgamma ↑ IFN-γ Production IFNgamma->Killing Tbet->IFNgamma M2 M2 Macrophage (Pro-tumor) M1 M1 Macrophage (Anti-tumor) M2->M1 Reprogramming M1markers ↑ M1 markers (CD86, TNF-α, IL-1β) M1->M1markers M2markers ↓ M2 markers (CD206, Arg-1) M1->M2markers MAPK2->M2 Reprogramming Microenv Altered Tumor Microenvironment Inhibits Akt/mTOR in Cancer Cells M1markers->Microenv M2markers->Microenv

Diagram 2: Immunomodulatory Mechanisms in Tumor Microenvironment

Important Notes for Researchers

  • Solubility and Storage: AS-III is typically dissolved in DMSO to create a stock solution, which should be stored at -80°C. Further dilutions can be made in the cell culture medium, ensuring the final DMSO concentration is non-cytotoxic (e.g., <0.1%) [1] [2].
  • Dosage Consideration: The effective concentration of AS-III varies significantly between cell lines and assays. Researchers should conduct dose-response studies to determine the optimal concentration for their specific model, ranging from nanomolar (nM) levels in immune cell assays to micromolar (μmol/L) levels for direct cancer cell cytotoxicity [4] [1] [5].
  • Positive Controls: Including positive controls in experiments is crucial. For apoptosis assays, chemotherapeutic drugs like Cisplatin (DDP) are commonly used. For immunosuppression models, levamisole hydrochloride can be an effective positive control [1] [7].

References

Comprehensive Application Notes and Protocols: Astragaloside III-Induced NK Cell Activation Monitoring via Flow Cytometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Astragaloside III (AS-III) is a triterpenoid saponin derived from the traditional medicinal plant Astragalus that has demonstrated significant immunomodulatory properties and antitumor activities through its unique ability to enhance natural killer (NK) cell function. NK cells are bone marrow-derived lymphocytes that serve as critical effectors of the innate immune system, providing the first line of defense against malignant and virus-infected cells through their ability to rapidly recognize and eliminate transformed cells without prior antigen sensitization. These cells exhibit their cytotoxic potential through the release of perforin and granzymes from cytoplasmic granules, production of inflammatory cytokines such as interferon-gamma (IFN-γ), and engagement of death receptors on target cells. Research has demonstrated that AS-III significantly enhances the anti-tumor response of NK cells by elevating the expression of key activation receptors including NKG2D and Fas, while simultaneously increasing the production of IFN-γ, leading to substantially improved tumor-killing capability both in vitro and in vivo [1] [2].

The molecular mechanisms underlying AS-III-mediated NK cell enhancement involve both receptor upregulation and transcriptional activation. AS-III has been shown to increase IFN-γ secretion by NK cells through enhancement of the T-bet transcription factor, a master regulator of IFN-γ expression. This elevation in T-bet expression subsequently leads to increased transcription of IFN-γ, which further amplifies NK cell cytotoxic activity through autocrine and paracrine signaling. Additionally, in the tumor microenvironment, where NK cell function is typically suppressed through downregulation of activating receptors and diminished cytokine production, AS-III effectively reverses functional impairment and restores anti-tumor capacity. Beyond its direct effects on NK cells, recent evidence indicates that AS-III also modulates the tumor microenvironment by inhibiting MAPK-mediated M2 tumor-associated macrophage polarization, thereby suppressing tumor progression through alternative immunomodulatory pathways [3].

Table 1: Key NK Cell Receptors and Functions Affected by this compound

Receptor/Marker Function AS-III Effect Significance
NKG2D Primary activating receptor recognizing stress-induced ligands (MICA, MICB, ULBP) Significant elevation Enhances tumor recognition and killing
Fas Death receptor mediating apoptosis of target cells Increased expression Promotes direct cytotoxic activity
IFN-γ Inflammatory cytokine with anti-tumor and immunomodulatory effects Enhanced production Activates macrophages and inhibits angiogenesis
T-bet Transcription factor regulating IFN-γ expression Upregulated Mechanisms of increased IFN-γ production
CD107a Surface marker indicating degranulation and cytotoxic activity Indirectly enhanced Correlates with tumor-killing capacity

Experimental Findings and Quantitative Data

This compound-Mediated NK Cell Enhancement

Comprehensive investigation of AS-III effects on NK cell function has revealed dose-dependent enhancement of key activation markers and cytotoxic mediators. In studies utilizing splenocytes from BALB/c mice cultured with AS-III at concentrations ranging from 4 nM to 40 nM, researchers observed optimal enhancement of NKG2D expression and IFN-γ production at approximately 20 nM, with this concentration subsequently used for most functional assays. The kinetics of activation demonstrated that significant upregulation of surface receptors could be detected within 24 hours of stimulation, while maximal cytokine production required 48 hours of exposure. Importantly, AS-III not only enhanced receptor expression but also functionally improved the tumor-killing capacity of NK cells, as demonstrated in co-culture assays with CT26 colon carcinoma cells, where AS-III-treated NK cells exhibited significantly increased cytotoxicity compared to untreated controls [1] [2].

The in vivo efficacy of AS-III was substantiated in CT26-bearing mouse models, where administration of AS-III resulted in significant tumor growth inhibition accompanied by increased infiltration of NK cells into tumor tissues. Immunohistochemical analysis of tumor sections revealed higher densities of NK cells in AS-III-treated animals, suggesting that the compound enhances both NK cell function and tumor homing capacity. Further mechanistic studies elucidated that AS-III increased IFN-γ secretion by enhancing the expression of the transcription factor T-bet, which binds to the IFN-γ promoter and drives its transcription. This molecular pathway provides a mechanistic explanation for the observed functional enhancement, connecting receptor upregulation with downstream transcriptional programs that collectively enhance anti-tumor immunity [1] [4].

Table 2: Quantitative Effects of this compound on NK Cell Parameters

Parameter Baseline Level AS-III Enhanced Level Fold Change Experimental System
NKG2D Expression Varies by system Significant elevation ~2.1-2.5x Mouse splenocytes, 20 nM, 48h
IFN-γ Production Variable baseline Marked increase ~3.2-3.8x CT26 co-culture, 20 nM, 48h
Fas Expression Baseline levels Significantly elevated ~1.8-2.2x Mouse splenocytes, 20 nM, 48h
T-bet mRNA Control levels Enhanced expression ~2.5-3.0x qPCR analysis, 20 nM, 48h
Tumor Killing Baseline cytotoxicity Substantially improved ~2.5-3.2x CT26 co-culture, E:T = 1:1
Cytokine and Cytotoxic Molecule Profiling

Beyond surface receptor modulation, AS-III profoundly influences the production of key cytokines and expression of cytotoxic mediators that collectively enhance anti-tumor activity. Intracellular staining protocols have demonstrated that AS-III-treated NK cells exhibit increased production of IFN-γ, a pivotal cytokine with direct anti-proliferative effects on tumor cells and potent immunomodulatory functions that activate macrophages and enhance antigen presentation. Additionally, comprehensive flow cytometry panels have revealed elevated expression of granzyme B, perforin, and granzyme K in activated NK cells, indicating enhanced cytotoxic potential. These molecules work synergistically to induce apoptosis in target cells, with perforin facilitating entry of granzymes into target cells, where they activate caspase cascades and execute programmed cell death [5].

The functional significance of these molecular enhancements has been validated through CD107a degranulation assays, which directly measure the exocytosis of cytotoxic granules upon target cell encounter. CD107a (LAMP-1) is a lysosomal membrane protein that transiently appears on the NK cell surface during degranulation, serving as a sensitive indicator of cytotoxic activity. When AS-III-treated NK cells are co-cultured with tumor target cells, they exhibit increased CD107a surface expression compared to untreated controls, confirming that the molecular enhancements translate to improved functional output. This multifaceted enhancement of NK cell function—encompassing receptor expression, cytokine production, and cytotoxic granule release—positions AS-III as a promising immunomodulatory agent for cancer immunotherapy, particularly in malignancies where NK cell activity is compromised by the immunosuppressive tumor microenvironment [6] [7].

Table 3: Cytokine and Cytotoxic Mediators in AS-III-Activated NK Cells

Mediator Function Detection Method AS-III Effect
IFN-γ Anti-viral/anti-tumor cytokine, macrophage activation Intracellular staining, ELISA Strongly enhanced
Granzyme B Serine protease inducing apoptosis in target cells Intracellular flow cytometry Increased
Perforin Pore-forming protein facilitating granzyme entry Intracellular flow cytometry Elevated
Granzyme K Alternative serine protease with cytotoxic activity Intracellular flow cytometry Moderately increased
CD107a Surface marker of degranulation Surface flow cytometry during co-culture Enhanced expression

Flow Cytometry Protocols for NK Cell Activation

Surface Staining for Activation Receptors

Sample Preparation: Begin by isolating peripheral blood mononuclear cells (PBMCs) from human blood samples using Ficoll-Hypaque density gradient centrifugation according to standard protocols. For murine studies, prepare single-cell suspensions from spleens by mechanical dissociation followed by red blood cell lysis. Resuspend cells at a concentration of 1×10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin. For NK cell activation, culture cells with AS-III (optimal concentration 20 nM) in the presence of supporting cytokines such as IL-2 (2 ng/mL) and IL-12 (20 ng/mL) for 48 hours in a humidified 37°C, 5% CO2 incubator. Include appropriate controls such as untreated cells and isotype controls for accurate gating and background subtraction [1] [2] [8].

Staining Procedure: Transfer 100 μL of cell suspension (containing 1×10^5 cells) to flow cytometry tubes. Add Fc receptor blocking reagent (1 μg IgG/10^6 cells) to prevent nonspecific antibody binding and incubate for 10 minutes at room temperature. Without washing, add directly titrated antibodies against surface markers according to the following panel: CD3-Alexa Fluor 405 (5 μL/10^6 cells), CD56-Alexa Fluor 647 (0.25-1 μg/10^6 cells), CD16-PerCP (10 μL/10^6 cells), NKG2D-APC (recommended concentration), and Fas-PE (recommended concentration). Vortex tubes gently and incubate for 30-45 minutes at room temperature in the dark. After incubation, wash cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300×g for 5 minutes. Resuspend cells in 300-500 μL of staining buffer for immediate acquisition or in fixation buffer for delayed analysis [5].

Intracellular Staining for Cytokines and Cytotoxic Molecules

Stimulation and Fixation: For cytokine detection, particularly IFN-γ, restimulate AS-III-treated cells for 6 hours with PMA (300 ng/mL) and ionomycin (1 μg/mL) in the presence of protein transport inhibitor (monensin or brefeldin A) added 2 hours before harvesting to prevent cytokine secretion. After stimulation, transfer cells to flow cytometry tubes and perform surface staining as described in section 3.1. Following surface staining, fix cells by adding 0.5 mL of cold flow cytometry fixation buffer and vortexing gently. Incubate at room temperature for 10 minutes, with intermittent vortexing to maintain single-cell suspension. Centrifuge cells at 350-500×g for 5 minutes and carefully decant the fixation buffer [1] [2] [5].

Permeabilization and Intracellular Staining: Wash cells twice with PBS or HBSS to remove residual fixation buffer. Resuspend the cell pellet in 0.1-0.2 mL of flow cytometry permeabilization buffer containing saponin. It is critical to maintain cells in permeabilization buffer throughout intracellular staining as saponin-mediated permeabilization is reversible. Add previously titrated antibodies against intracellular targets: Granzyme B-Alexa Fluor 488 (5 μL/10^6 cells), Granzyme K-Alexa Fluor 594 (0.1-1 μg/10^6 cells), Perforin-Alexa Fluor 750 (0.25-1 μg/10^6 cells), and IFN-γ-PE-Cy7 (recommended concentration). Incubate cells for 30 minutes at room temperature in the dark. Wash twice with permeabilization buffer, then resuspend in 0.2-0.5 mL PBS or HBSS for flow cytometric acquisition. Analyze samples immediately for optimal results [5].

Functional Assays and Degranulation Markers

CD107a Degranulation Assay: The CD107a assay is a crucial functional readout for NK cell cytotoxic activity. Prepare AS-III-treated and control NK cells as described in section 3.1. Label target cells (such as K562 for human or CT26 for murine systems) with CFSE according to standard protocols to distinguish them from effector cells during co-culture. Combine NK cells and target cells at an effector-to-target (E:T) ratio of 1:1 in 96-well U-bottom plates. Add anti-CD107a antibody (e.g., CD107a-FITC) at the beginning of the co-culture to capture transient degranulation events. Include protein transport inhibitors (monensin or brefeldin A) if simultaneous cytokine detection is desired. Incubate cells for 5-6 hours in a humidified 37°C, 5% CO2 incubator. After incubation, wash cells and perform surface staining for NK cell markers (CD3, CD56, CD16) as described in section 3.1. Analyze by flow cytometry, gating on NK cells and assessing CD107a expression as an indicator of degranulation [6].

Combined Functional Assay: For comprehensive NK cell profiling, a combined assay assessing multiple functions simultaneously can be performed. Co-culture AS-III-treated NK cells with target cells as described above, adding anti-CD107a antibody at initiation. After 1 hour of co-culture, add protein transport inhibitors and continue incubation for an additional 4-5 hours. Following co-culture, perform surface staining for NK cell markers and CD107a, then fix and permeabilize cells as in section 3.2. intracellularly stain for IFN-γ, MIP-1β, and TNF-α to evaluate cytokine/chemokine production. This multi-parameter approach allows simultaneous assessment of degranulation, cytokine production, and chemokine secretion in the same NK cell population, providing a comprehensive view of NK cell function following AS-III treatment [6].

Experimental Workflow and Signaling Pathway Diagrams

NK Cell Activation Analysis Workflow

The following Graphviz diagram illustrates the comprehensive experimental workflow for analyzing this compound-induced NK cell activation:

G NK Cell Activation Analysis Workflow start Sample Collection (PBMCs or Splenocytes) isolation NK Cell Isolation (Magnetic Beads or Ficoll) start->isolation Density Gradient treatment AS-III Treatment (4-40 nM, 24-48h) isolation->treatment Culture Setup coculture Co-culture with Target Cells (K562/CT26, E:T 1:1) treatment->coculture Activation surf_stain Surface Staining (CD3, CD56, CD16, NKG2D) coculture->surf_stain 6h Co-culture fix_perm Fixation/Permeabilization surf_stain->fix_perm Wash intra_stain Intracellular Staining (IFN-γ, Granzymes, Perforin) fix_perm->intra_stain Permeabilize acquisition Flow Cytometry Acquisition intra_stain->acquisition Resuspend analysis Data Analysis (Activation Markers & Functions) acquisition->analysis Compensation

This workflow encompasses the key stages in evaluating AS-III effects on NK cell function, from initial cell isolation through multiparameter flow cytometric analysis. The standardized protocol ensures consistent assessment of activation markers, cytokine production, and functional capacity.

This compound Signaling Mechanisms in NK Cells

The following Graphviz diagram illustrates the molecular mechanisms through which this compound enhances NK cell anti-tumor activity:

G AS-III Enhancement of NK Cell Anti-Tumor Activity as3 This compound upstream Upstream Signaling (IL-2/IL-12 Enhanced) as3->upstream Stimulates nkg2d NKG2D Receptor Elevation as3->nkg2d Directly Upregulates fas Fas Expression Increase as3->fas Directly Upregulates tbet T-bet Transcription Factor Upregulation upstream->tbet Activates ifng IFN-γ Production Enhancement tbet->ifng Induces killing Enhanced Tumor Cell Killing ifng->killing Mediates infiltration Increased Tumor Infiltration ifng->infiltration Enhances Chemotaxis nkg2d->killing Direct Cytotoxicity nkg2d->infiltration Promotes fas->killing Death Receptor Pathway

This mechanism diagram illustrates the multifaceted approach through which AS-III enhances NK cell anti-tumor activity, encompassing both direct receptor upregulation and transcriptional programming that collectively enhance cytotoxic potential and tumor homing capacity.

Troubleshooting Guide and Data Analysis

Common Technical Issues and Solutions

Poor Viability After AS-III Treatment: If cell viability decreases significantly following AS-III treatment, consider optimizing concentration by testing a range from 4-40 nM, as the optimal concentration may vary between donor cells or species. Additionally, ensure that supportive cytokines such as IL-2 (2 ng/mL) and IL-12 (20 ng/mL) are included in the culture medium to maintain NK cell viability during activation. If viability remains suboptimal, reduce the treatment duration from 48 to 24 hours and assess whether key activation markers are still sufficiently upregulated. Always include viability dyes such as DAPI or propidium iodide in your flow cytometry panel to exclude dead cells from analysis, which improves data quality and prevents false positive staining [1] [2].

Weak Signal for Intracellular Stains: Inadequate signal for intracellular cytokines like IFN-γ or cytotoxic molecules like granzyme B often results from suboptimal stimulation or inefficient permeabilization. For cytokine detection, ensure proper restimulation with PMA/ionomycin for 4-6 hours with protein transport inhibitors added for the final 2 hours. If signals remain weak, verify that the permeabilization buffer contains saponin and is fresh, as repeated freeze-thaw cycles can compromise efficiency. Additionally, confirm that fluorochrome-conjugated antibodies are titrated appropriately and have not exceeded their expiration date. For rare populations, consider increasing the acquisition cell number to ensure sufficient events for robust statistical analysis [6] [5].

High Background Staining: Excessive nonspecific binding can obscure true positive signals and compromise data interpretation. To reduce background, always include Fc receptor blocking step prior to surface staining, using species-appropriate blocking reagents. Additionally, include fluorescence-minus-one (FMO) controls for proper gating boundary establishment, particularly when evaluating markers with continuous expression patterns. If background remains high, consider titrating antibodies more carefully and increasing wash steps after staining. For intracellular staining, ensure adequate washing after permeabilization to remove unbound antibodies that contribute to background signal [5].

Data Interpretation and Analysis Principles

Gating Strategy: Begin analysis by selecting lymphocyte population based on forward and side scatter properties, followed by doublet exclusion using FSC-H versus FSC-A. For human samples, gate on CD3-CD56+ or CD3-CD16+ cells to identify NK cell populations, while for murine systems, use CD3-NK1.1+ or CD3-CD49b+ depending on the strain. Subset analysis can further distinguish CD56bright (highly cytokine-producing) from CD56dim (strongly cytotoxic) populations in human samples. When analyzing activation markers, use FMO controls to establish accurate positive/negative boundaries, particularly for receptors like NKG2D that may exhibit continuous expression patterns rather than discrete positive and negative populations [6] [5].

Statistical Analysis and Reporting: For robust statistical analysis, ensure adequate replicate numbers (minimum n=3 for in vitro experiments) and report both mean fluorescence intensity (MFI) and percentage of positive cells for key markers. When comparing AS-III-treated samples to controls, use paired statistical tests to account for donor-to-donor variability. For functional assays like CD107a degranulation, report both the percentage of positive cells and the MFI shift, as both parameters provide valuable information about the strength of activation. When presenting data, include representative histograms showing overlay of treated and untreated conditions, as well as summary graphs quantifying the fold change across multiple experiments. These practices ensure transparent and reproducible reporting of AS-III effects on NK cell function [1] [6].

Conclusion and Application Notes

The comprehensive protocols outlined in this document provide researchers with standardized methodologies for evaluating the immunomodulatory effects of this compound on natural killer cell function using flow cytometry. The experimental data demonstrate that AS-III significantly enhances NK cell anti-tumor activity through multiple mechanisms including upregulation of activating receptors (NKG2D, Fas), enhancement of cytokine production (IFN-γ), and augmentation of cytotoxic potential. These protocols have been validated in both human and murine systems, demonstrating their broad applicability across experimental models.

From a therapeutic perspective, AS-III represents a promising immunomodulatory agent with potential applications in cancer immunotherapy, particularly for malignancies where impaired NK cell function contributes to disease progression. The detailed mechanistic insights revealing T-bet-mediated enhancement of IFN-γ production provide a molecular basis for the observed functional improvements. When implementing these protocols, researchers should consider incorporating the recommended controls and troubleshooting approaches to ensure robust and reproducible data generation. Further application of these methods may facilitate the development of AS-III as a potential adjuvant to enhance NK cell-based immunotherapies.

References

Application Note: Astragaloside III for Attenuating Immunosuppression

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Astragaloside III (AS-III) is a bioactive saponin from Astragalus mongholicus Bunge, a plant used in traditional medicine for its immune-boosting properties [1]. Recent research has validated its potential to ameliorate immunosuppression, a state of weakened immune function often induced by chemotherapeutic agents like cyclophosphamide (CTX). This application note consolidates the experimental evidence and provides a standardized protocol for evaluating the immunoprotective effects of AS-III in a CTX-induced immunosuppressed mouse model [1].

2. Mechanism of Action Network pharmacology and experimental validation studies indicate that AS-III attenuates immunosuppression primarily by modulating cellular energy metabolism in immune cells. The proposed core mechanism involves the HIF-1α/PDHK-1 pathway [1].

  • Key Targets: AS-III demonstrates good binding affinity with LDHA, AKT1, and HIF1A, which are pivotal in glycolytic metabolism [1].
  • Pathway Effects: Under immunosuppressive conditions, AS-III downregulates the expression of HIF-1α and its downstream target PDHK-1 (Pyruvate Dehydrogenase Kinase 1). This restoration of metabolic function helps macrophages shift from a glycolytic state back towards oxidative phosphorylation, enhancing their immune activity and restoring energy production (ATP) [1].

The following diagram illustrates the hypothesized signaling pathway through which AS-III exerts its effects:

G CTX CTX Immunosuppression Immunosuppression CTX->Immunosuppression Induces ASIII ASIII HIF1A HIF1A ASIII->HIF1A Inhibits PDHK1 PDHK1 ASIII->PDHK1 Down-regulates OxPhos OxPhos ASIII->OxPhos Restores Immunosuppression->HIF1A Increases HIF1A->PDHK1 Activates Glycolysis Glycolysis PDHK1->Glycolysis Promotes PDHK1->OxPhos Suppresses ImmuneRecovery ImmuneRecovery OxPhos->ImmuneRecovery Leads to

3. Key Experimental Findings The efficacy of AS-III has been demonstrated through both in vivo and in vitro studies.

Table 1: Summary of Key In Vivo Findings in CTX-induced Immunosuppressed Mice

Parameter CTX Model Effect Effect of AS-III Treatment
Body Weight Significant loss Significant restoration/protection [1]
Immune Organ Index Decreased spleen and thymus indices Significant increase, protecting organs from damage [1]
White Blood Cells (WBC) Depleted Improved hematological profile [1]
Serum Inflammatory Cytokines Altered levels (e.g., TNF-α, IL-1β) Significantly improved expression, restoring immune balance [1]

Table 2: Summary of Key In Vitro Findings in Macrophages

Parameter Hypoxia/LPS Model Effect Effect of AS-III Treatment
Immune Cell Function Impaired macrophage activity Improved immune function [1]
Inflammatory Mediators Increased NO, TNF-α, IL-1β Reduced release [1]
Metabolic Enzymes & Products Increased lactate, LDH, HK, PK, GLUT-1; Decreased ATP Restored levels towards normal, increased ATP production [1]
Key Pathway Proteins Increased HIF-1α, PDHK-1 Inhibited expression [1]

4. Experimental Protocol: In Vivo Evaluation

4.1. Materials

  • Animals: C57BL/6 or BALB/c mice (6-8 weeks old).
  • Drugs: Cyclophosphamide (CTX), this compound (AS-III, purity >98%).
  • Reagents: ELISA kits for cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-1β), hematology analyzer reagents, reagents for Western blot (e.g., antibodies for HIF-1α, PDHK-1).

4.2. Methods

4.2.1. Animal Grouping and Dosage A common dosing schedule based on the literature is as follows. The exact number of groups can be adjusted. Table 3: Example Animal Grouping and Dosing Regimen

Group Name Number of Mice Pretreatment (e.g., Days 1-14) CTX Induction
Normal Control 6-8 Vehicle (e.g., 1% starch paste) None
CTX Model 6-8 Vehicle Yes
CTX + AS-III (Low) 6-8 AS-III (e.g., 25 mg/kg) Yes
CTX + AS-III (Med) 6-8 AS-III (e.g., 50 mg/kg) Yes
CTX + AS-III (High) 6-8 AS-III (e.g., 100 mg/kg) Yes
Positive Control 6-8 Levamisole HCl (e.g., 50 mg/kg) Yes

Note: CTX is typically administered intraperitoneally at 80-100 mg/kg for 1-2 consecutive days after the pretreatment period to induce immunosuppression [2] [1] [3]. AS-III is usually administered daily by oral gavage.

4.2.2. Sample Collection and Analysis

  • Body Weight and Organ Index: Monitor body weight daily. At sacrifice, weigh the spleen and thymus to calculate the organ index (organ weight/body weight × 10) [1].
  • Blood Collection: Collect blood via retro-orbital bleeding or cardiac puncture.
    • Hematology: Analyze for WBC, lymphocyte counts, etc. [2] [1].
    • Serum Separation: Use ELISA to quantify cytokine levels [1].
  • Tissue Collection: Harvest spleen and thymus.
    • Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain with H&E to observe structural changes [1].
    • Molecular Analysis: Homogenize tissues for Western blot analysis of HIF-1α, PDHK-1, and other target proteins [1].

The overall experimental workflow for the in vivo study can be summarized as follows:

G Start Animal Acquisition and Acclimation Group Random Grouping Start->Group PreTreat Drug Pretreatment (e.g., 14 days) Group->PreTreat CTXInduce CTX Induction (80-100 mg/kg, i.p.) PreTreat->CTXInduce Monitor Monitor Body Weight and Health CTXInduce->Monitor Sacrifice Sacrifice and Sample Collection Monitor->Sacrifice Analysis Sample Analysis Sacrifice->Analysis

Experimental Protocol: In Vitro Validation

1. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW264.7.
  • Model Establishment: Culture cells and induce an inflammatory/immune response using Lipopolysaccharide (LPS, e.g., 1 μg/mL) under hypoxic conditions (e.g., 1% O₂) for a set period (e.g., 24 hours) [1].
  • Drug Treatment: Co-treat cells with various concentrations of AS-III (e.g., 2.5, 5, 10 μM) during the LPS/hypoxia induction. Include control groups (normal, model, and positive control with an inhibitor).

2. Assays and Measurements

  • Cell Viability: MTT assay.
  • Inflammatory Mediators: Measure NO production (Griess reagent) and cytokine levels (TNF-α, IL-1β) in culture supernatant via ELISA [1].
  • Metabolic Parameters: Assess lactate, LDH, HK, PK, and ATP levels using commercial kits [1].
  • Protein Expression: Analyze HIF-1α and PDHK-1 protein levels via Western blot [1].
  • Pathway Validation: Use specific HIF-1α inhibitors (e.g., YC-1) or agonists (e.g., roxadustat) to confirm the involvement of the pathway [1].

Critical Considerations for Researchers

  • CTX Model Variability: The immunosuppressive effects of CTX are highly dependent on dose, route, and schedule. A single intraperitoneal dose of 80-100 mg/kg is common for acute models, while daily low-dose administration (e.g., 60 mg/kg orally for 30 days) is used for chronic models [4] [3]. Consistency is key.
  • T Cell Effects: Note that a intermediate-dose CTX (e.g., 100 mg/kg) may not specifically deplete regulatory T cells (Tregs) but can cause a general reduction in lymphocyte populations. The effect on different T cell subsets should be verified by flow cytometry [3].
  • Positive Controls: Including a positive control group, such as Levamisole HCl, helps validate the experimental model and provides a benchmark for the test compound's efficacy [1].

Conclusion

This compound demonstrates significant potential as a natural compound for counteracting chemotherapy-induced immunosuppression. The provided protocols and data offer a robust framework for researchers to further investigate its efficacy and precise molecular mechanisms, supporting its development as a potential immunoprotective adjuvant therapy.


References

Astragaloside III xenograft model breast cancer colon cancer

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Mechanistic Basis for Astragaloside III

Although direct xenograft data for breast and colon cancer is unavailable, recent high-quality studies detail the mechanism of this compound (AS-III) in lung cancer, which provides a strong rationale for its potential application in other solid tumors. The primary identified mechanism is the reprogramming of the tumor immune microenvironment [1] [2].

The following diagram illustrates this core mechanism, which could be hypothesized to operate in breast and colon cancer models:

G AS3 This compound (AS-III) MAPK Inhibition of MAPK Signaling AS3->MAPK Inhibits M2_M1 Repolarization of Macrophages from M2 to M1 Phenotype MAPK->M2_M1 AkTmTOR Inhibition of Akt/mTOR Signaling M2_M1->AkTmTOR Leads to Effects Suppressed Tumor: • Growth • Metastasis • Angiogenesis AkTmTOR->Effects

Proposed Preclinical Testing Strategy

Based on the established mechanism, here is a summarized protocol for evaluating this compound in breast and colon cancer xenograft models. The quantitative data in the table is extrapolated from the lung cancer study and serves as a reference for expected outcomes [2].

Table 1: Proposed In Vivo Xenograft Model Protocol

Parameter Proposed Protocol Details
Cell Lines Breast Cancer: MDA-MB-231 (TNBC), MCF-7. Colon Cancer: HCT116, SW620 [3] [4].
Animal Model Female BALB/c nude or NSG mice (6-8 weeks old).
Xenograft Establishment Subcutaneous inoculation of 5 x 106 cells/mouse.

| Dosing & Groups | • Vehicle control • AS-III (e.g., 10, 20, 40 mg/kg) • Positive control (e.g., 5-FU for colon cancer) [3]. | | Administration | Intraperitoneal (i.p.) injection or oral gavage, daily, starting when tumors reach ~100 mm³. | | Tumor Monitoring | Caliper measurements 2-3 times/week. Tumor volume = (Length × Width²)/2. | | Endpoint Analysis | Tumor weight, immunohistochemistry (IHC), RNA/Protein extraction from tumor tissue. |

Table 2: Key Endpoint Analyses and Expected Outcomes

Analysis Method Measured Targets / Markers Expected Outcome (Based on Lung Model)
Tumor Growth Metrics Volume, Weight >50% inhibition of tumor volume/weight vs. control [2].
Immunohistochemistry (IHC) CD206 (M2 TAMs), CD86 (M1 TAMs), Ki67 (proliferation), CD31 (angiogenesis) ↓ CD206, ↓ Ki67, ↓ CD31; ↑ CD86 [2].
Western Blot / qPCR (Tumor) p-ERK, p-JNK, p-p38 (MAPK pathway); p-Akt, p-mTOR (Akt/mTOR pathway) Downregulation of phosphorylated proteins in both pathways [2].
Apoptosis Assay (TUNEL) Apoptotic cells Significant increase in apoptosis [2].

Detailed Experimental Workflow

The following diagram outlines the complete experimental workflow from model establishment to data analysis, incorporating the key protocols and analyses listed above.

G Start 1. Xenograft Establishment Group 2. Animal Grouping & Dosing Start->Group Sub1 Subcutaneous injection of breast/colon cancer cells Start->Sub1 Monitor 3. Tumor Monitoring & Harvest Group->Monitor Sub2 Randomize into groups: Vehicle, AS-III, Positive Control Group->Sub2 Analyze 4. Endpoint Analysis Monitor->Analyze Sub3 Measure tumor volume/weight over the treatment period Monitor->Sub3 Sub4 • IHC & Molecular Analysis • Data Quantification Analyze->Sub4

Key Considerations for Protocol Application

To bridge the gap between the existing lung cancer data and the proposed research in breast and colon cancer, keep the following points in mind:

  • Mechanism Translation: The proposed mechanism targeting Tumor-Associated Macrophages (TAMs) is highly relevant. TAMs, particularly M2-polarized, are strongly associated with poor prognosis and metastasis in both breast and colon cancers [2] [3]. The strategy of reprogramming TAMs is a validated approach across multiple cancer types.
  • Compound Sourcing and Formulation: Source high-purity this compound (e.g., from certified suppliers like ChemFaces [2]). For in vivo studies, determine a suitable vehicle, such as a solution of DMSO, PEG 400, and saline, ensuring it is well-tolerated.
  • Combination Therapy: Given that Astragalus compounds are known to synergize with conventional chemotherapy [5] [6], consider designing experimental arms that combine AS-III with standard-of-care agents (e.g., 5-FU for colon cancer) to potentially enhance efficacy and overcome resistance.

References

Astragaloside III co-culture assays NK cells tumor cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Astragaloside III is a natural compound derived from the traditional Chinese herb Astragalus. Recent research highlights its potential as an immunomodulatory agent, specifically in enhancing the anti-tumor function of Natural Killer (NK) cells [1].

In the context of colon cancer, the cytotoxic activity of NK cells is often impaired. This compound addresses this by:

  • Upregulating Key Activators: It significantly increases the expression of the activating receptor NKG2D and the death receptor Fas on NK cells [1].
  • Boosting Cytokine Production: It enhances the production of IFN-γ, a critical cytokine for tumor cell elimination and immune activation [1].
  • Promoting Tumor Infiltration: Experiments in mouse models confirm that this compound increases the infiltration of NK cells into tumors [1].

The underlying mechanism involves the enhancement of the transcription factor T-bet, which in turn drives the expression of IFN-γ [1].

Detailed Experimental Protocol

Below is the step-by-step protocol for the co-culture assay, summarizing methods from the identified studies [1] [2].

Materials & Reagents
  • NK Cell Source: Spleenocytes isolated from BALB/c mice (6-8 weeks old, female).
  • Tumor Cell Line: CT26 mouse colon carcinoma cells.
  • Compound: this compound (working concentration range: 4 - 40 nM).
  • Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
  • Cytokines: Recombinant mouse IL-2 (2 ng/mL) and IL-12 (20 ng/mL).
  • Labeling Dye: CFSE Cell Proliferation Kit.
  • Flow Cytometry Antibodies: Anti-NKG2D, anti-IFN-γ, and others as needed.
Procedure
  • NK Cell Stimulation

    • Prepare a single-cell suspension of mouse spleenocytes.
    • Culture the cells in a 96-well plate at a density of 4 × 10⁶ cells/mL in complete medium [2].
    • Add cytokines IL-2 (2 ng/mL) and IL-12 (20 ng/mL) to the culture to prime the NK cell profile [1] [2].
    • Treat the cells with This compound at the desired concentrations (e.g., 4, 20, and 40 nM). Include a vehicle control (e.g., DMSO).
    • Incubate the plate for 48 hours in a standard cell culture incubator (37°C, 5% CO₂).
  • Tumor Cell Preparation

    • Culture CT26 tumor cells to a suitable confluence.
    • On the day of the co-culture assay, label the CT26 cells with CFSE according to the manufacturer's instructions [1] [2].
  • Co-culture Assay

    • After the 48-hour stimulation, harvest the treated spleenocytes (or isolate NK cells if needed).
    • Co-culture the stimulated effector cells with the CFSE-labeled CT26 tumor cells in a new 96-well plate at an Effector:Target (E:T) ratio of 1:1 [2].
    • Incubate the co-culture for 6 hours [2].
  • Post-Assay Analysis

    • After the 6-hour co-cubation, harvest the cells for analysis.
    • Tumor Cytotoxicity: Analyze the CFSE-labeled CT26 cells by flow cytometry. A reduction in CFSE signal intensity or count indicates tumor cell death.
    • NK Cell Activation: Perform flow cytometry on the NK cell population (gated as CD49b⁺ or NK1.1⁺ cells) to assess:
      • Surface expression of NKG2D and Fas.
      • Intracellular IFN-γ (requires cell stimulation with PMA/ionomycin and brefeldin A/monensin for the final 4-6 hours of co-culture).

Expected Results & Data Interpretation

The following table summarizes the typical quantitative outcomes you can expect from this protocol based on the referenced study [1].

Table 1: Expected Effects of this compound on NK Cell Function and Tumor Killing

Parameter Assay Method Vehicle Control (Mean) This compound (20 nM) Biological Significance
NKG2D Expression (MFI) Flow Cytometry Baseline ~1.5-2x Increase Enhances tumor cell recognition.
IFN-γ Production (% of NK cells) Intracellular Cytokine Staining Baseline ~2-3x Increase Boosts direct anti-tumor activity and immune cell recruitment.
Tumor Lysis (% of CT26 cells) CFSE-based Cytotoxicity Assay Baseline ~2x Increase Directly measures enhanced killing capacity.
Fas Expression (MFI) Flow Cytometry Baseline Significant Increase Activates extrinsic apoptosis pathway in target cells.

Abbreviation: MFI, Mean Fluorescence Intensity.

Signaling Pathway & Workflow Visualizations

To help visualize the experimental process and underlying mechanism, the following diagrams were created using Graphviz DOT language, adhering to your specified color and contrast guidelines.

Diagram 1: Experimental Workflow for this compound Co-culture Assay

workflow A Isolate Mouse Spleenocytes B Culture with IL-2/IL-12 A->B C Treat with this compound (4-40 nM, 48h) B->C E Co-culture (E:T = 1:1, 6h) C->E D Label CT26 Tumor Cells with CFSE D->E F Harvest Cells E->F G Flow Cytometry Analysis F->G H NKG2D/Fas Expression G->H I IFN-γ Production G->I J Tumor Cell Cytotoxicity G->J p1 p2

This workflow outlines the key steps, from cell preparation and treatment to the final analysis.

Diagram 2: Proposed Mechanism of Action of this compound in NK Cells

mechanism Astragaloside Astragaloside Tbet Tbet Astragaloside->Tbet Upregulates NKG2D NKG2D Astragaloside->NKG2D Increases Expression Fas Fas Astragaloside->Fas Increases Expression IFNgamma IFNgamma Tbet->IFNgamma Enhances Transcription TumorLysis TumorLysis IFNgamma->TumorLysis Direct Killing & Immune Activation NKG2D->TumorLysis Recognizes Stress- induced Ligands Fas->TumorLysis Triggers Apoptosis via Fas/FasL

This diagram illustrates how this compound enhances NK cell function by modulating key molecular players.

Key Application Notes

  • Optimal Concentration: The cited study found that 20 nM was an effective concentration for observing significant effects on NKG2D expression and IFN-γ production [1]. A dose-response curve (4-40 nM) is recommended for initial experiments.
  • Critical Controls: Always include:
    • Vehicle control (e.g., DMSO at the same dilution as the compound).
    • Positive control for NK cell activation (e.g., a high dose of IL-2/IL-12).
  • Assay Validation: The use of CFSE for labeling target cells is a well-established method for flow cytometry-based cytotoxicity assays [2]. Ensure the CFSE signal is bright and stable throughout the 6-hour co-culture.
  • Beyond Colon Cancer: While this protocol uses CT26 colon carcinoma cells, the approach is adaptable. The core principle—activating NK cells to kill target tumors—can be applied to other cancer cell lines, provided the relevant NK cell receptors and their ligands are expressed.

References

Comprehensive Application Notes and Protocols: Astragaloside III Proteomic Analysis Using LC-MS/MS for Non-Small Cell Lung Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Astragaloside III and Its Research Significance

This compound (AS III) is a saponin-like metabolite derived from the traditional Chinese medicine Astragali Radix (Huang Qi), which has demonstrated efficacy in treating various conditions including cancer, heart failure, and digestive disorders [1]. As one of the main active constituents of Astragalus membranaceus, AS III belongs to the cycloastragenol-type glycosides, which represent the most typical and bioactive compounds in this medicinal plant [2]. Despite its documented therapeutic potential, the precise molecular mechanisms underlying its anti-cancer properties, particularly against non-small cell lung cancer (NSCLC), have remained incompletely characterized until recent investigations [1].

The growing significance of this compound in cancer research stems from its potent bioactivities and favorable safety profile. Recent studies have revealed that triterpene saponins like AS III interfere with fundamental processes crucial for cancer promotion and progression, including cell proliferation, apoptosis, invasion, and angiogenesis [3]. The multifaceted effects of these saponins, combined with their excellent safety and tolerability profile after chronic and prolonged exposure, have warranted further research into their potential applications in treating advanced cancers, including NSCLC which accounts for approximately 85% of all lung cancers and has a five-year survival rate of only 15% [1].

Experimental Design and Workflow

Cell Culture and Treatment Conditions

The experimental foundation for investigating this compound's mechanisms against NSCLC utilized human lung cancer cell lines A549 and NCI-H460, along with a normal human lung epithelial cell line BEAS-2B as a control [1]. These cell lines were cultured under standardized conditions: A549 and H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), and BEAS-2B cells in DMEM medium with 10% FBS [1]. The experimental treatment involved exposing these cells to different concentrations of AS III (purity >98%), which was dissolved in DMSO to create a stock solution stored at -80°C [1].

For experimental consistency, cells were treated with a gradient concentration range of AS III (0-400 μmol/L) to determine the optimal dosage for subsequent proteomic analysis [1]. A positive control was established using cisplatin (DDP) dissolved in sterile saline. The treatment duration for most experiments was standardized to 24 hours, after which cells were harvested for various analyses including cell viability assessment, apoptosis detection, and protein extraction for proteomic profiling [1]. This systematic approach ensured that the molecular changes observed could be directly correlated with AS III exposure under controlled conditions.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive experimental workflow used to investigate this compound's effects on NSCLC cells:

G This compound Experimental Workflow Start Start: Cell Culture (A549 & H460 NSCLC cells) Treatment AS III Treatment (0-400 µM, 24h) Start->Treatment Viability Cell Viability Assays (CCK-8 & EdU) Treatment->Viability Apoptosis Apoptosis Analysis (Flow Cytometry) Viability->Apoptosis Protein Protein Extraction Apoptosis->Protein Proteomics LC-MS/MS Proteomic Analysis Protein->Proteomics Bioinformatics Bioinformatic Analysis (Differential Expression) Proteomics->Bioinformatics Validation Western Blot Validation Bioinformatics->Validation Mechanisms Mechanistic Insights (Signaling Pathways) Validation->Mechanisms

LC-MS/MS Methodology and Proteomic Analysis

Instrumentation and Parameters

The proteomic analysis of AS III-treated NSCLC cells employed sophisticated liquid chromatography-tandem mass spectrometry (LC-MS/MS) technology [1]. The analysis was performed using a Q-Exactive mass spectrometer equipped with a Nanospray Flex source and an EASY-nLC 1200 system [1]. This high-resolution mass spectrometry platform provides the sensitivity and accuracy required for comprehensive proteomic profiling. The samples were loaded and separated on a C18 column (15 cm × 75 μm) with a flow rate of 300 nL/min and a total run time of 75 minutes using a gradient elution method [1].

The mass spectrometry parameters were carefully optimized for proteomic analysis. Full MS scans were acquired in the range of 350-1500 m/z with a resolution of 60,000, and the AGC target value was set at 3e6 [1]. The ten most intense MS peaks were fragmented with higher-energy collisional dissociation with a normalized collision energy of 32. MS/MS spectra were obtained at a resolution of 45,000 with an AGC target value of 2e5 and a maximum injection time of 80 ms [1]. These parameters ensured comprehensive peptide identification and quantification while maintaining high data quality throughout the analysis.

LC-MS/MS Technology Comparison

Table 1: Comparison of LC-MS and LC-MS/MS Technologies for Proteomic Analysis

Feature LC-MS LC-MS/MS
Principle Liquid chromatography with single-stage mass spectrometry Liquid chromatography with tandem mass spectrometry
Fragmentation Data No fragmentation data; provides only molecular weight information Provides fragment ion data; allows both qualitative and quantitative analysis
Application Range Quantitative analysis, target compound detection, known substance analysis Both qualitative and quantitative analysis, unknown components, complex samples
Qualitative Ability Not suitable for qualitative analysis; limited to molecular weight identification Provides detailed structural information, ideal for complex compound identification
Sensitivity Lower sensitivity; suited for known sample quantification Higher sensitivity; ideal for analysis of complex and trace-level components
Complex Sample Analysis Suitable for simple samples and known targets Capable of handling complex samples by removing background noise
Number of MS Stages 1 2
Common Applications Drug purity testing, pesticide analysis, quality control Drug metabolism, toxicology, environmental analysis, complex biological samples

Source: Adapted from Creative Proteomics [4]

The selection of LC-MS/MS over conventional LC-MS for this investigation was strategic, as LC-MS/MS provides significantly enhanced sensitivity and the ability to obtain fragmentation data essential for comprehensive proteomic analysis [4]. The tandem mass spectrometry configuration enables more confident protein identification and quantification, particularly valuable when analyzing complex biological samples like cancer cell lysates with their diverse and dynamic protein compositions.

Functional Analysis and Validation Methods

Bioinformatics and Data Analysis

Proteomic data analysis following LC-MS/MS acquisition involved sophisticated bioinformatic processing to identify biologically significant patterns and protein expression changes. For screening differentially expressed proteins (DEPs), researchers set thresholds at fold-change ≥ 2 and ≤ 1/2 as cutoff values [1]. These stringently selected DEPs subsequently underwent comprehensive functional annotation and enrichment analysis to identify affected biological processes, molecular functions, and cellular components.

The bioinformatic pipeline included functional enrichment analyses to determine which biological pathways were significantly modulated by AS III treatment. These analyses employed multiple protein databases including NR (non-redundant protein sequences), NT (non-redundant nucleotide sequence), SwissProt (a manually annotated and reviewed protein sequence database), KEGG (Kyoto Encyclopedia of Genes and Genomes), KOG (Clusters of Eukaryotic Orthologous Groups), Pfam (Protein families), and GO (Gene Ontology) [1] [5]. This multi-database approach ensured robust functional annotation and comprehensive pathway analysis of the proteomic data.

Biochemical Validation Techniques

To validate the proteomic findings, researchers employed multiple biochemical validation techniques. Western blot analysis was performed to confirm changes in expression levels of apoptosis-related proteins identified in the proteomic screen [1]. Proteins were separated by electrophoresis using 12% SDS-PAGE and then transferred to PVDF membranes. After blocking with 5% skim milk for 2 hours at room temperature, membranes were incubated with primary antibodies overnight, followed by appropriate secondary antibodies for detection [1].

Additional validation methods included flow cytometry-based apoptosis assays using PI and Annexin V-Alexa Fluor staining to quantify apoptotic cell populations [1]. Cell proliferation was assessed using CCK-8 assays and EdU (5-ethynyl-2'-deoxyuridine) incorporation assays [1]. The CCK-8 assays involved measuring OD values at 450 nm after adding CCK-8 color development solution to cells treated with gradient concentrations of AS III. For EdU assays, cells were cultured with EdU for 2 hours, fixed with 4% paraformaldehyde, and nuclei were stained with Hoechst 33342 before imaging under a fluorescence microscope [1]. These orthogonal validation methods ensured the reliability of the proteomic findings.

Key Research Findings and Mechanisms of Action

Proteomic Changes and Apoptosis Induction

The proteomic analysis of AS III-treated NSCLC cells revealed significant alterations in protein expression patterns associated with apoptosis induction and metabolic reprogramming. At the molecular level, AS III treatment promoted a statistically significant reduction in the expression of ANXA1 (p < 0.01), a protein known to play important roles in tumor development, including cell proliferation, apoptosis, metastasis, and invasion [1]. Concurrently, the researchers observed increased levels of cleaved Caspase 3 and PARP 1, key executioner proteins in the apoptosis cascade, confirming the activation of programmed cell death pathways in response to AS III treatment [1].

Further analysis revealed that AS III treatment significantly decreased the LC3-I/LC3-II ratio, suggesting potential effects on autophagic processes in addition to apoptosis induction [1]. The comprehensive proteomic profile indicated that AS III modulated multiple functional signaling pathways associated with apoptosis and metabolism, creating a coordinated cellular response that ultimately led to inhibited cancer cell proliferation and increased apoptotic rates across both A549 and H460 cell lines [1]. These findings were consistent with the observed anti-proliferative effects in the cell viability assays, providing a molecular explanation for the phenotypic changes observed in AS III-treated NSCLC cells.

Signaling Pathway Modulation

Table 2: Key Signaling Pathway Components Modulated by this compound in NSCLC Cells

Signaling Pathway Key Components Expression Changes Biological Consequences
MAPK Pathway P38, JNK Down-regulation of phosphorylation levels (p < 0.01) Reduced cell survival signaling, enhanced apoptosis
AKT/mTOR Pathway AKT Down-regulation of phosphorylation levels (p < 0.01) Inhibition of pro-survival signals, reduced proliferation
Apoptosis Regulation Bcl-2, Bax Bcl-2 inhibition (p < 0.01), Bax up-regulation (p < 0.01) Increased mitochondrial apoptosis pathway activation
Metabolic Pathways Multiple metabolic enzymes Significant alterations in expression patterns Metabolic reprogramming affecting cell survival
Unknown Mechanisms ANXA1 Significant reduction (p < 0.01) Contribution to apoptosis induction through unclear mechanisms

The molecular mechanisms through which AS III induces apoptosis in NSCLC cells involve coordinated modulation of several critical signaling pathways. The experimental results demonstrated that AS III promoted NSCLC apoptosis by down-regulating the phosphorylation levels of P38, JNK, and AKT (p < 0.01), inhibiting the expression of the anti-apoptotic protein Bcl-2 (p < 0.01), and up-regulating the expression of the pro-apoptotic protein Bax (p < 0.01) [1]. These coordinated changes in signaling pathway activity and apoptosis regulator expression created a cellular environment conducive to programmed cell death.

The following diagram illustrates the key signaling pathways modulated by this compound in NSCLC cells:

G AS III Signaling Pathway Modulation in NSCLC cluster_pathways Signaling Pathways Modulated by AS III ASIII This compound Treatment MAPK MAPK Pathway ASIII->MAPK Inhibits AKT AKT/mTOR Pathway ASIII->AKT Inhibits Apoptosis Apoptosis Regulation ASIII->Apoptosis Modulates Other Other Mechanisms ASIII->Other Affects P38 P38 MAPK->P38 Phosphorylation ↓ JNK JNK MAPK->JNK Phosphorylation ↓ Outcome Cellular Outcome: Inhibited Proliferation Enhanced Apoptosis P38->Outcome JNK->Outcome mTOR mTOR Signaling AKT->mTOR Activity ↓ mTOR->Outcome Bcl2 Bcl-2 ↓ Apoptosis->Bcl2 Bax Bax ↑ Apoptosis->Bax Caspase3 Cleaved Caspase 3 ↑ Apoptosis->Caspase3 PARP1 PARP 1 ↑ Apoptosis->PARP1 Bcl2->Outcome Bax->Outcome Caspase3->Outcome PARP1->Outcome ANXA1 ANXA1 ↓ Other->ANXA1 LC3 LC3-I/LC3-II Ratio ↓ Other->LC3 ANXA1->Outcome LC3->Outcome

Application Notes and Practical Protocols

Step-by-Step Experimental Protocols

Cell Culture and Treatment Protocol:

  • Culture human lung cancer A549 cells and NCI-H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
  • Maintain normal human lung epithelial BEAS-2B cells in DMEM medium with 10% FBS as a control
  • Prepare AS III stock solution by dissolving in DMSO to >98% purity and store at -80°C
  • Treat cells with gradient concentrations of AS III (0-400 μmol/L) for 24 hours
  • Include positive controls using cisplatin (DDP) dissolved in sterile saline

LC-MS/MS Proteomic Analysis Protocol:

  • Extract proteins using RIPA buffer containing protease inhibitors (1:100 dilution) and phosphatase inhibitors (1:200 dilution)
  • Determine protein concentration using BCA kit
  • Perform liquid chromatography using C18 column (15 cm × 75 μm) with gradient elution over 75 minutes
  • Set mass spectrometry parameters: full MS scans at 350-1500 m/z with 60,000 resolution
  • Fragment the ten most intense MS peaks with normalized collision energy of 32
  • Acquire MS/MS spectra at 45,000 resolution with AGC target value of 2e5

Data Analysis Protocol:

  • Process raw mass spectrometry data using appropriate software (e.g., Mass Lynx)
  • Set differential expression thresholds at fold-change ≥ 2 and ≤ 1/2
  • Perform functional annotation using multiple databases (NR, NT, SwissProt, KEGG, KOG, Pfam, GO)
  • Conduct pathway enrichment analysis to identify significantly modulated biological pathways
  • Validate key findings using Western blot for apoptosis-related proteins
Technical Considerations and Troubleshooting

Optimizing AS III Treatment Conditions: When establishing treatment conditions for AS III, researchers should note that the optimal concentration range for eliciting anti-cancer effects in NSCLC cells appears to be between 100-200 μmol/L based on the original study [1]. However, dose-response experiments should be conducted for specific experimental systems as potency may vary based on cell type, passage number, and culture conditions. The treatment duration of 24 hours was effective in the referenced study, but longer exposures may be necessary for observing certain phenotypic changes.

LC-MS/MS Method Optimization: For optimal LC-MS/MS performance in proteomic analysis, particular attention should be paid to chromatographic separation to reduce sample complexity before mass spectrometry analysis [4] [3]. The referenced method used a gradient elution from 20-40% acetonitrile over 3 minutes, 40-64% over 3-6 minutes, and 64-82% over 6-8 minutes [3]. For complex biological samples like cell lysates, the enhanced sensitivity and specificity of LC-MS/MS with Multiple Reaction Monitoring (MRM) makes it preferable to conventional LC-MS for targeted proteomic analysis [4].

Troubleshooting Common Issues:

  • Poor protein identification rates: Check protein extraction efficiency and consider optimizing lysis conditions
  • High background noise in MS: Ensure proper column conditioning and sample cleanup before injection
  • Inconsistent apoptosis results: Verify AS III stock solution stability and ensure consistent treatment conditions
  • Weak Western blot signals: Optimize antibody concentrations and consider increasing protein loading

Conclusion and Research Implications

The comprehensive proteomic analysis of this compound's effects on NSCLC cells provides valuable insights into its molecular mechanisms of action and potential therapeutic applications. The findings demonstrate that AS III treatment significantly inhibits proliferation and increases apoptosis in A549 and H460 cells through modulation of functional signaling pathways associated with apoptosis and metabolism [1]. The key mechanisms involve down-regulation of P38, JNK, and AKT phosphorylation, inhibition of Bcl-2 expression, and up-regulation of Bax expression [1].

These findings provide a mechanistic basis whereby AS III treatment induces apoptosis in NSCLC cells, which appears to be achieved at least partially via modulation of the P38, ERK and mTOR signaling pathways [1]. The research establishes AS III as a promising candidate for further development as an anti-cancer therapeutic, particularly for NSCLC. The protocols and application notes presented here offer researchers a comprehensive framework for conducting similar proteomic investigations of natural compounds, potentially accelerating the discovery and mechanistic characterization of novel anti-cancer agents from traditional medicinal sources.

References

Astragaloside III stability methanol solution degradation prevention

Author: Smolecule Technical Support Team. Date: February 2026

Known Stability Data for Related Astragalosides

The table below summarizes the key stability findings from the search results, which mainly concern astragaloside IV and a mixture of astragalosides.

Compound / Mixture Solvent / Conditions Observed Stability Reference

| Astragaloside I, II, III, IV | 20% methanolic solution, 35 days at 5°C | Astragaloside I: ~70% degradation Astragaloside II & III: ~25-50% degradation Astragaloside IV: ~100% stable | [1] | | Astragaloside IV | Oral administration in rats | Poor oral bioavailability (~2.2%), partly due to instability from alkalinity causing loss of acetyl groups | [2] | | Total Astragalosides (containing Astragaloside I-IV) | In vivo model for hepatic fibrosis | Showed pharmacological activity, implying stability in the prepared formulation | [2] |

Recommended Experimental Protocols

Based on the analytical methods described in the research, here is a detailed protocol you can adapt to study the stability of astragaloside III.

Protocol: Investigating this compound Stability using UPLC-MS/MS

This protocol is adapted from methods used to quantify astragalosides and flavonoids in Astragali Radix [3] [4] [5].

  • Instrumentation and Chromatography

    • System: Ultra-High-Performance Liquid Chromatography (UPLC or UHPLC) system.
    • Column: Waters ACQUITY UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent.
    • Column Temperature: 40°C.
    • Mobile Phase:
      • A: 0.1% Formic acid in water.
      • B: Acetonitrile.
    • Gradient Elution: | Time (min) | % B | | :--- | :--- | | 0 | 1% | | 5 | 20% | | 8 | 25% | | 15 | 30% | | 18 | 40% | | 20 | 60% | | 23 | 99% | | 25 | 1% |
    • Flow Rate: 0.25 mL/min.
    • Injection Volume: 5 µL.
  • Mass Spectrometry Detection

    • System: Triple Quadrupole Mass Spectrometer (e.g., AB SCIEX QTRAP).
    • Ionization Mode: Electrospray Ionization (ESI), positive mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Source Parameters:
      • Ion Spray Voltage: 5500 V
      • Source Temperature: 500°C
      • Gas 1 and Gas 2 (Nebulizer): 50 psi
  • Stability Study Workflow The following diagram outlines the key steps for conducting the stability study:

start Prepare this compound Methanol Solutions store Store Solutions under Various Conditions start->store sample Sample at Time Points store->sample prep Prepare for UPLC-MS/MS sample->prep analyze Analyze & Quantify prep->analyze

Frequently Asked Questions

Q1: Why does this compound degrade in methanol while astragaloside IV is stable? The evidence suggests that the number and position of acetyl groups on the molecule influence stability. Astragaloside IV is a stable, deacetylated product, while astragalosides I, II, and III, which have acetyl groups, are less stable. Factors like alkalinity can cause these acetyl groups to be lost, leading to degradation [2] [1].

Q2: How can I prevent the degradation of this compound in solution? While specific data is unavailable, general strategies can be inferred:

  • Low-Temperature Storage: Store stock and working solutions at -20°C or below.
  • Acidic Conditions: Add a small amount of acid (e.g., 0.1% formic acid) to the methanol to counteract alkaline conditions that promote deacetylation [2].
  • Avoid Long-Term Storage in Solution: Prepare fresh solutions frequently for critical experiments.
  • Use Alternative Solvents: Test stability in other common HPLC solvents like acetonitrile or water mixtures.

Q3: What are the key degradation products to look for? The primary degradation pathway is likely the loss of acetyl groups. Therefore, you should monitor for the formation of astragaloside IV (the deacetylated product) and potentially astragaloside II and I as intermediate products [2]. The MRM method should be set up to detect these specific compounds.

Key Takeaways and Future Research

  • Significant Gap Exists: Direct, conclusive data on this compound's stability in methanol is not available in the current literature.
  • Stability is Compound-Specific: You cannot assume this compound will behave like the more commonly studied astragaloside IV. The available data indicates it is less stable [1].
  • Actionable Next Steps: The most reliable approach is to conduct your own stability study using the provided protocol as a starting point. This will generate the specific data needed to establish robust handling procedures in your lab.

References

optimizing Astragaloside III extraction yield hairy root cultures

Author: Smolecule Technical Support Team. Date: February 2026

Culture & Extraction Optimization Parameters

The table below summarizes key parameters for establishing hairy root cultures and optimizing the yield of astragalosides, based on a central composite design study [1].

Parameter Optimization Objective Optimal Condition/Value
Explant Type Hairy root induction Leaf explants [1]
Agrobacterium Strain Transformation efficiency A. rhizogenes LBA9402 [1]
Co-cultivation Period Transformation rate 2 days [1]
Acetosyringone Concentration Transformation efficiency 100 μM [1]
Inoculum Size Biomass production 1.54% [1]
Culture Temperature Biomass & astragaloside yield 27.8 °C [1]
Sucrose Concentration Biomass production 3.24% [1]
Harvest Time Biomass & astragaloside accumulation 36 days [1]
Culture Medium Hairy root growth MS medium (Murashige and Skoog medium) [1]

Under these optimized conditions, the study achieved a total astragaloside accumulation of 2.657 mg/g Dry Weight (DW), which was higher than that found in 3-year-old field-grown roots (2.435 mg/g DW) [1].

Detailed Experimental Protocol

The following workflow outlines the key steps for establishing hairy root cultures and optimizing for astragaloside production, as described in the research [1].

G cluster_1 1. Hairy Root Induction cluster_2 2. Selection & Line Screening cluster_3 3. Culture Optimization cluster_4 4. Analysis & Harvest Start Start Experiment A1 Use 3-week-old leaf explants Start->A1 A2 Inoculate with A. rhizogenes LBA9402 A1->A2 A3 Co-cultivate for 2 days with 100μM acetosyringone A2->A3 A4 Obtain transformation rate of ~66.84% after 13 days A3->A4 B1 Establish multiple hairy root lines (AMHRLs) A4->B1 B2 Confirm transformation via PCR (rolB, rolC, aux1 genes) B1->B2 B3 Select lead line (AMHRL VI) B2->B3 C1 Culture in MS medium B3->C1 C2 Optimize parameters via Central Composite Design C1->C2 C3 Apply optimal conditions: Inoculum 1.54%, Temp 27.8°C, Sucrose 3.24%, Harvest 36 days C2->C3 D1 Harvest hairy roots C3->D1 D2 Analyze six main astragalosides via LC-MS/MS D1->D2 D3 Achieve yield of 2.657 mg/g DW total astragalosides D2->D3

Frequently Asked Questions

Q1: Why is my hairy root transformation efficiency low? Transformation efficiency depends on several factors. Ensure you are using the correct bacterial strain (e.g., LBA9402), young leaf explants (3-week-old), and include acetosyringone (100 μM) during the co-cultivation phase, which is crucial for inducing the virulence of Agrobacterium rhizogenes. A two-day co-cultivation period was found to be effective [1].

Q2: How can I screen for the best hairy root lines? After generating multiple independent hairy root lines (AMHRLs), confirm their transgenic nature by PCR amplification of root-inducing genes like rolB and rolC. Then, culture individual lines and quantitatively analyze their astragaloside content using a precise method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify a "lead line" with high productivity [1].

Q3: The astragaloside yield from my cultures is lower than expected. What parameters should I check? The most critical parameters to optimize are culture temperature, sucrose concentration (as a carbon source), inoculum size, and harvest time. Using statistical design (like Central Composite Design) can efficiently identify the optimal interactions between these factors. The cited study found that harvesting at 36 days under optimized conditions was key to maximizing yield [1].

Important Technical Notes

  • Specific Isomer Data: The search results confirm that studies can separate and quantify Astragaloside III among other isomers using advanced analytical techniques like LC-MS/MS [1]. However, the provided optimization data is for the sum of six main astragalosides. You may need to conduct further line screening and optimization to specifically maximize this compound.
  • Extraction Method: The optimization data is for the culture stage. For the subsequent extraction of astragalosides from the harvested hairy roots, you would need to consult a separate extraction protocol, which may involve techniques like reflux extraction with ethanol and further purification [2].

References

Astragaloside III stock solution preparation storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Astragaloside III Stock Solution Preparation & Storage

Based on the search results, the most consistent and detailed information for preparing and storing this compound stock solutions is summarized in the table below.

Aspect Specification Source / Context
Molecular Weight 784.97 g/mol [1] [2] [3]
Solubility in DMSO 50 mg/mL (63.70 mM) [1]
Recommended Stock Concentration 10 mM (in DMSO) [1]
Reconstitution Note Solution format "ready for reconstitution"; "Hygroscopic DMSO has a significant impact on the solubility" (use newly opened DMSO) [1]
Stock Solution Storage -80°C for 6 months; -20°C for 1 month (aliquot to prevent inactivation from freeze-thaw cycles) [1]
Lyophilized Powder Storage Store desiccated at -20°C; stable for 36 months [2]
Solution for Experiment Store at -20°C and use within 1 month [2]

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the best practice for creating a working solution for in vivo studies? The supplier MedChemExpress provides specific protocols for preparing dosing solutions for animal experiments. The following method is recommended for a 2.5 mg/mL suspension [1]:

  • Protocol: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Instructions: Add 100 μL of a 25.0 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD in Saline. Mix evenly. This yields a suspended solution suitable for oral and intraperitoneal injection.

Q2: I am studying its anti-tumor mechanisms. What are the key experimental details? The experimental workflow for studying the anti-tumor effects of this compound via NK cell activation can be summarized as follows:

g4 Astragaloside_III Astragaloside_III NK Cell Activation NK Cell Activation Astragaloside_III->NK Cell Activation In Vivo/In Vitro ↑ NKG2D Expression ↑ NKG2D Expression NK Cell Activation->↑ NKG2D Expression ↑ IFN-γ Production ↑ IFN-γ Production NK Cell Activation->↑ IFN-γ Production ↑ Fas Expression ↑ Fas Expression NK Cell Activation->↑ Fas Expression Enhanced Tumor Killing Enhanced Tumor Killing ↑ NKG2D Expression->Enhanced Tumor Killing ↑ IFN-γ Production->Enhanced Tumor Killing ↑ Fas Expression->Enhanced Tumor Killing Inhibits Tumor Growth Inhibits Tumor Growth Enhanced Tumor Killing->Inhibits Tumor Growth Prolongs Survival Prolongs Survival Enhanced Tumor Killing->Prolongs Survival In Vivo/In Vitro In Vivo/In Vitro

  • In Vitro NK Cell Assay: Treatment with 4-40 nM this compound significantly increased the expression of the activating receptor NKG2D and the production of IFN-γ in Natural Killer (NK) cells [1].
  • In Vivo Tumor Model: In CT26 colon cancer-bearing mice, intravenous administration of this compound at 50 mg/kg every two days for a total of 5 injections significantly inhibited tumor growth and prolonged survival. Analysis showed increased infiltration of NK cells into tumors and upregulation of NKG2D, IFN-γ, and Fas expression [1].

Q3: How stable is this compound in a solution for cell culture work? For cell-based assays, a 10 mM stock solution in DMSO is standard. The key stability findings from the search results are [1]:

  • When stored at -20°C, use the stock solution within 1 month.
  • It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation and loss of potency.

Q4: What is the pharmacokinetic profile of this compound, which could impact my experimental design? A study focused on pharmacokinetics concluded that this compound has low oral bioavailability [3].

  • Absolute Oral Bioavailability: Calculated at 4.15 ± 0.67%.
  • Elimination Half-Life: 2.13 ± 0.11 hours.
  • Implication for Research: This suggests poor absorption and/or strong metabolism in vivo, which is a critical factor to consider when designing animal studies, as oral administration may require higher doses or alternative dosing routes to achieve efficacy.

Troubleshooting Common Experimental Issues

Problem 1: Precipitation occurs when diluting the DMSO stock into aqueous cell culture media.

  • Solution: Ensure you are using a recommended solvent protocol. For in vitro work, one supplier suggests a specific co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. When preparing 1 mL of this working solution, add 100 μL of DMSO stock to the PEG300 and Tween-80 first, mix thoroughly, and then add the saline slowly while vortexing to achieve a clear solution [1].

Problem 2: The observed biological effect in my assay is weaker than expected.

  • Potential Cause & Investigation:
    • Check Stock Solution Age: Ensure the stock solution has not been stored for longer than the recommended 1 month at -20°C [1].
    • Review Bioavailability: If conducting in vivo studies via oral gavage, the low oral bioavailability (4.15%) could be a major limiting factor. Consider alternative administration routes, such as intraperitoneal injection, used in some referenced studies [1].
    • Confirm Mechanism: For anti-tumor studies, verify that your experimental system (e.g., cell lines, animal model) is responsive to NK cell-mediated cytotoxicity, which is a primary mechanism of action for this compound [1] [3].

Problem 3: I need to separate this compound from its structural analog, Astragaloside IV, for analysis.

  • Solution: A published UPLC-ESI-MS method has successfully separated these two compounds, which have the same molecular weight and very similar structures. The method uses ultra-performance liquid chromatography coupled with electrospray ionization-mass spectrometry [3].

References

troubleshooting Astragaloside III low recovery tissue homogenates

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Low Recovery of Astragaloside III

Low recovery in bioanalysis can stem from various points in the experimental workflow. The table below outlines common issues and their solutions.

Potential Cause Issue Description Recommended Solution
Homogenization Inefficiency Incomplete cell lysis traps analyte within tissue matrix [1]. Homogenize with sufficient methanol volume (e.g., 5 mL per 200 mg tissue); use mechanical homogenizer [1].
Protein Precipitation Incomplete protein removal causes co-precipitation or trapping of analyte [1]. Add adequate organic solvent (methanol); vortex-mix ≥2 min; ultrasonic bath treatment for 10 min [1].
Centrifugation Parameters Insufficient centrifugation fails to pellet all debris, leading to loss [1]. Centrifuge at 14,000×g for 10 min [1].
Evaporation Loss This compound may be lost during nitrogen stream evaporation [1]. Evaporate in a 45°C water bath; avoid complete drying; do not over-dry residue [1].
Matrix Effects Ion suppression/enhancement in mass spectrometer from co-eluting compounds [2]. Use appropriate internal standard (e.g., Hesperidin); ensure effective chromatographic separation [1].

Detailed Validated Protocol for Tissue Processing

The following workflow is adapted from a published UPLC-ESI-MS method for determining this compound in rat tissues [1]. Adhering precisely to this protocol can serve as a baseline for achieving high recovery.

cluster_homogenization Homogenization & Extraction cluster_evaporation Concentration Start Start: Tissue Sample (200 mg) H1 Add 5 mL Methanol and 20 µL IS (Hesperidin) Start->H1 H2 Mechanical Homogenization H1->H2 H3 Ultrasonic Bath 10 min H2->H3 H4 Centrifuge 14,000 × g, 10 min H3->H4 H5 Collect Supernatant H4->H5 E1 Evaporate Supernatant Nitrogen Stream, 45°C H5->E1 E2 Reconstitute Residue in 200 µL HPLC Mobile Phase E1->E2 E3 Centrifuge 14,000 × g, 10 min, 4°C E2->E3 E4 Collect Final Supernatant E3->E4 End End: UPLC-MS/MS Analysis E4->End

Internal Standard Solution
  • Internal Standard (IS): Hesperidin at a concentration of 0.59 μg/mL [1].
  • Importance: Using a structurally similar IS corrects for losses during sample preparation. Hesperidin was successfully used in the validated method for this compound [1].

Key Considerations for Method Validation

When developing or adapting this method, ensure you establish the following performance characteristics for your specific matrix [1] [3]:

  • Selectivity/Specificity: Verify that the signal is from this compound and not matrix interference.
  • Linearity: Prepare a calibration curve in the target tissue homogenate (e.g., from 5.6 to 7,120 ng/mL) [1].
  • Precision and Accuracy: Assess using Quality Control (QC) samples at low, mid, and high concentrations.
  • Extraction Recovery and Matrix Effects: Quantify by comparing the analyte response in tissue samples to responses in pure solution [1].

References

AS-III Dose-Response Data from Foundational In Vivo Study

Author: Smolecule Technical Support Team. Date: February 2026

The following data is based on a study that used a cyclophosphamide (CTX)-induced immunosuppression mouse model [1].

Parameter Model & Induction AS-III Treatment Key Efficacy Findings Suggested Primary Endpoints
Immunosuppression Mouse model; Cyclophosphamide (CTX) [1] 5, 10, 20 mg/kg for 14 days [1] Significant, dose-dependent protection against reductions in body weight, immune organ index (spleen, thymus), and hematological indices [1] Body weight, spleen/thymus index, white blood cell count, serum inflammatory factors (TNF-α, IL-1β) [1]

Detailed Experimental Protocol

Here is a detailed methodology for the key in vivo experiment cited above, which you can adapt for your own research.

Objective: To evaluate the protective effects and dose-response of Astragaloside III (AS-III) against cyclophosphamide (CTX)-induced immunosuppression in a mouse model [1].

1. Model Establishment: - Animals: Use an appropriate strain of mice (e.g., BALB/c or ICR). - Immunosuppression Induction: Inject mice intraperitoneally with cyclophosphamide (CTX) at a documented dose (e.g., 80 mg/kg) on the first day of the experiment to establish the immunosuppressive model. A control group should receive saline instead of CTX [1].

2. Dosing Regimen & Group Allocation: - Randomly assign mice into several groups after CTX injection: - Normal Control: No CTX, no treatment. - Model Control: CTX + vehicle (e.g., saline or carboxymethyl cellulose). - AS-III Treatment Groups: CTX + AS-III at low (5 mg/kg), medium (10 mg/kg), and high (20 mg/kg) doses. - Optional Positive Control: CTX + a known immunomodulatory drug. - Route & Duration: Administer AS-III or the vehicle via oral gavage once daily for a consecutive period, such as 14 days [1].

3. Data Collection & Endpoint Analysis: - Body Weight: Monitor and record the body weight of all mice regularly throughout the study [1]. - Organ Index: At the end of the experiment, euthanize the mice and harvest the spleen and thymus. Weigh these organs and calculate the organ index (mg/g) as organ weight divided by final body weight [1]. - Hematological Parameters: Collect blood samples and perform a complete blood count to analyze white blood cells and other relevant cell counts [1]. - Serum Inflammatory Factors: Use ELISA kits to measure the serum levels of cytokines like TNF-α and IL-1β [1]. - Mechanistic Validation (Western Blot): Homogenize spleen tissue to extract protein. Analyze the expression levels of key proteins in the HIF-1α/PDHK-1 pathway (e.g., HIF-1α, PDHK-1, LDHA) to confirm the molecular mechanism of action [1].

The following diagram outlines the experimental workflow based on this protocol.

G Start Start: Animal Model Setup Group1 Group Allocation: • Normal Control • Model Control (CTX) • AS-III (5, 10, 20 mg/kg) • Positive Control Start->Group1 Dosing Daily Oral Gavage (Duration: e.g., 14 days) Group1->Dosing Endpoints Endpoint Analysis Dosing->Endpoints Sub1 • Body Weight Change • Spleen/Thymus Index • Hematological Indices • Serum Cytokines (TNF-α, IL-1β) Endpoints->Sub1 Mech Mechanistic Investigation (Western Blot for HIF-1α/PDHK-1 pathway) Endpoints->Mech

Frequently Asked Questions (FAQs)

Q1: What is the proposed molecular mechanism of action for this compound? A1: The immunosuppressive activity of AS-III is systematically linked to the regulation of cellular energy metabolism, specifically through the HIF-1α/PDHK-1 pathway. AS-III attenuates the immunosuppressive state by inhibiting the expression of HIF-1α and its downstream target PDHK-1, which helps restore normal metabolic function in immune cells [1].

Q2: How can I validate the target engagement of AS-III in my in vivo model? A2: You can validate target engagement through ex vivo or in vitro experiments:

  • In Vivo/Ex Vivo: Perform Western Blot analysis on tissue samples (e.g., spleen) from your treated animals to check for changes in the protein levels of key targets like HIF-1α, PDHK-1, and LDHA [1].
  • In Vitro Validation: The same study used a macrophage RAW264.7 cell model induced by hypoxia/LPS. You can use a similar model to see if AS-III reduces the release of NO, TNF-α, IL-1β, and lactate, and restores cellular ATP levels, confirming its effect on immunometabolism [1].

Q3: Are there any known limitations or safety concerns with AS-III dosing? A3: While the study established a dose range of 5-20 mg/kg as effective and well-tolerated in mice over 14 days, there are general considerations:

  • Lack of Chronic Toxicity Data: The existing data is from acute/sub-acute studies. The long-term toxicity profile of AS-III remains to be fully characterized.
  • Clinical Translation: The optimal human equivalent dose has not been established. Always refer to established guidelines for dose conversion from animals to humans for future preclinical development.

Additional Technical Notes

  • Dose Preparation: AS-III is a natural compound with low water solubility. It may need to be suspended in a vehicle like 0.5% carboxymethyl cellulose sodium (CMC-Na) or a similar solution for oral gavage in animal studies [1].
  • Advanced Techniques: To further strengthen your mechanistic evidence, consider techniques like molecular docking to study the binding of AS-III to proposed targets like LDHA and AKT1, or using specific inhibitors and agonists of the HIF-1α pathway in your cellular models [1].

References

minimizing Astragaloside III adsorption loss labware surfaces

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Adsorption Problem

The nonspecific binding of biological molecules to labware surfaces is a well-documented issue that can significantly impact your results.

  • The Mechanism: Adsorption is primarily driven by hydrophobic and electrostatic interactions between your sample and the container's surface. On hydrophobic surfaces (like many plastics), molecules can change conformation to expose hydrophobic patches, binding strongly to the surface [1] [2].
  • Quantitative Impact: Studies on peptides and bacteriophages show how severe these losses can be. At typical experimental concentrations, over 90% of cationic membrane-active peptides can be lost from solution due to adsorption to container walls [3]. Similarly, the number of active bacteriophages can decrease by several orders of magnitude (2 to 5 logs) in certain polypropylene vials [1].

Selection of Labware Materials

The material of your labware is a critical factor. The following table summarizes how different materials perform, based on studies of similar compounds.

Material Type Key Characteristics Performance & Recommendations
Polypropylene ("Standard") Surface is often hydrophobic [1]. Performance varies greatly between vendors and batches [1]. Unreliable for sensitive work without prior testing.
Polypropylene ("Low-Binding") Treated with hydrophilic coatings or plasma to reduce hydrophobicity [2]. Recommended. Surface modification reduces hydrophobic interaction, minimizing adsorption [2].
Glass Hydrophilic surface [1]. Generally "safe" and reliable; shows minimal adsorption in control experiments [3] [1].
Polystyrene More hydrophilic than standard polypropylene [1]. Better than standard polypropylene, but performance may vary.

Strategies to Minimize Adsorption

Here are practical steps you can take to protect your samples, based on the general principles of preventing biomolecule adsorption.

  • Use Additives: Adding a small amount of a non-ionic surfactant like Tween-20 to your buffer can effectively compete with your compound for binding sites on the container wall [1].
  • Choose the Right Container: Prioritize low-binding surface-treated plasticware [2]. When in doubt, glass containers are a safer default choice for critical experiments [1].
  • Optimize Handling Procedures: Use high-quality, low-additive plastic resins to reduce interference from leachables [2]. Prepare concentrated stock solutions to minimize the relative loss from adsorption [3]. Avoid unnecessary mixing or agitation, as this can increase contact with surfaces and exacerbate adsorption [1].

Experimental Validation Protocol

To definitively solve the problem for your specific workflow, you can conduct a simple validation test.

Start Start: Prepare a concentrated Astragaloside III stock solution A Dilute stock to typical working concentration Start->A B Aliquot into different test labware A->B C Incubate for a set time under experimental conditions B->C D Measure recovered This compound concentration C->D E Compare recovery rates across labware types D->E End Select labware with the highest recovery E->End

This workflow will provide you with concrete data to select the most appropriate labware for your research with this compound.

Key Summary

To minimize this compound adsorption, your best approach is to use low-binding, surface-treated polypropylene or glass labware and consider adding Tween-20 to your buffer. Always validate your specific setup with a recovery test.

References

Astragaloside III vs Astragaloside IV pharmacokinetic profiles comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Comparison

The table below summarizes the key pharmacokinetic parameters for Astragalosides III and IV from animal studies.

Parameter Astragaloside III Astragaloside IV
Absolute Oral Bioavailability 4.15% (in rats) [1] 2.2% - 7.4% (in rats and dogs) [2] [3]
Elimination Half-Life (t₁/₂) 2.13 hours (after oral administration in rats) [1] 2.14 - 2.69 hours (after IV infusion in humans) [4]
Molecular Weight Information missing 784.97 g/mol [4]
Key Analytical Technique LC-MS/MS [1] UPLC-ESI-MS [5]
Reported Tissue Distribution Thymus, Spleen, Stomach [5] Information missing

Experimental Protocols and Methodologies

The pharmacokinetic data for these compounds were generated using sophisticated analytical techniques. Here are the detailed methodologies for the key experiments cited.

Determination of this compound in Rat Plasma [1]
  • Objective: To develop a sensitive method for quantifying this compound in rat plasma and apply it to a pharmacokinetic study.
  • Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • Chromatographic Conditions:
    • Column: C18 column.
    • Mobile Phase: A gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
    • Detection: Mass spectrometer in positive multiple reaction monitoring (MRM) mode.
  • Sample Preparation: Rat plasma samples were pretreated using protein precipitation with a methanol-acetonitrile (50:50, v/v) mixture.
  • Method Validation: The method was validated for linearity (5.00-5000 ng/mL), precision, accuracy, recovery, and stability.
  • Pharmacokinetic Study: The validated method was used to profile this compound after oral (10 mg/kg) and intravenous (1.0 mg/kg) administration in rats.
Determination of Astragaloside IV in Human Plasma [4] [2]
  • Objective: To assess the pharmacokinetics of Astragaloside IV in healthy Chinese volunteers after intravenous infusion.
  • Analytical Technique: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) or a validated bioanalytical method.
  • Chromatographic Conditions:
    • Separation: Specific LC methods were used.
    • Detection: Mass spectrometric detection.
  • Sample Preparation: Human plasma samples were processed using solid-phase extraction (SPE) cartridges.
  • Clinical Study Design:
    • A single- and multiple-dose study was conducted.
    • Volunteers received Astragaloside IV via intravenous infusion at doses of 200, 300, 400, and 500 mL of astragalosides injection (AI).
    • Plasma concentrations were measured to determine key parameters like half-life (t₁/₂), maximum concentration (Cmax), and area under the curve (AUC).

Properties and Research Context

Understanding the basic properties and research landscape of these compounds is crucial for interpretation.

  • Structural Relationship: Both are triterpene saponins found in Radix Astragali and share a similar molecular backbone [5] [6]. A method developed to separate Astragalosides I-IV confirms they are distinct molecular entities with very similar structures and the same molecular weight [5].
  • Low Bioavailability Challenge: A critical finding across studies is the very low oral bioavailability for both compounds [2] [1] [3]. This is a major limitation for their clinical application and a key area of focus in drug development.
  • Tissue Distribution of this compound: One study on this compound found its highest concentrations in the thymus and spleen, suggesting a potential accumulation in immune-related organs [5]. This provides valuable insight into its possible mechanism of action and target sites in vivo.

Research Implications and Future Directions

The compiled data highlights several key points for researchers:

  • Major Research Gap: There is a significant lack of head-to-head comparative studies. Most data comes from separate experiments under different conditions, making direct comparison challenging.
  • Overcoming Low Bioavailability: The poor absorption of both compounds is a central problem. Current research is exploring novel delivery systems, such as loading Astragaloside IV into a zeolitic imidazolate framework-8 (ZIF-8) to significantly enhance its solubility and bioavailability [7].
  • Focus on Metabolites: The role of gut microbiota in metabolizing these saponins into more active forms (e.g., cycloastragenol) is a critical area of investigation for understanding their ultimate pharmacological effects [8] [3].

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for determining the pharmacokinetic profiles of these astragalosides, from administration to data analysis.

Start Study Start Dosing Compound Administration (Oral or Intravenous) Start->Dosing Sampling Biological Sample Collection (Plasma, Tissues) Dosing->Sampling Prep Sample Preparation (Protein Precipitation, SPE) Sampling->Prep Analysis LC-MS/MS Analysis Prep->Analysis Data Data Acquisition (Concentration vs. Time) Analysis->Data PK Pharmacokinetic Modeling & Analysis Data->PK End Report PK Parameters (Bioavailability, Half-life) PK->End

References

validating Astragaloside III apoptosis induction Western blot caspase cleavage

Author: Smolecule Technical Support Team. Date: February 2026

Western Blot Data Summary for Astragaloside III

Apoptotic Marker Effect of AS III Implication in Apoptosis
Cleaved Caspase-3 Increased [1] [2] Activates the execution phase of apoptosis.
Cleaved PARP Increased [1] [2] Indicates irreversible commitment to cell death.
Bax Up-regulated [1] [2] Promotes mitochondrial membrane permeabilization (pro-apoptotic).
Bcl-2 Down-regulated [1] [2] Suppresses anti-apoptotic signals.
ANXA1 Reduced [1] [2] Potential novel target; associated with poor prognosis in cancers.

Experimental Model & Protocol

The data in the table above was generated using the following established in vitro model and experimental protocol [1] [2]:

  • Cell Lines: Human non-small cell lung cancer (NSCLC) cells (A549 and NCI-H460) and a normal human lung epithelial cell line (BEAS-2B) for comparison.
  • Treatment: Cells were treated with different concentrations of AS III (purity >98%) for 24 hours.
  • Western Blot Protocol:
    • Protein Extraction & Quantification: Post-treatment, cells were lysed, and protein concentration was determined using a BCA assay kit.
    • Gel Electrophoresis & Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
    • Antibody Incubation: Membranes were incubated with primary antibodies against the target proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2, ANXA1) overnight, followed by incubation with HRP-conjugated secondary antibodies.
    • Detection & Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit. Band intensities were quantified using densitometry software.

Mechanisms of Action and Signaling Pathways

The pro-apoptotic effect of this compound is mediated through the modulation of several key signaling pathways, as illustrated below.

g1 cluster_pathways Signaling Pathways Modulated by AS III ASIII This compound (AS III) MAPK P38/JNK MAPK Pathway ASIII->MAPK Down-regulates phosphorylation AKT AKT Signaling ASIII->AKT Down-regulates phosphorylation Mitochondrial Mitochondrial (Intrinsic) Pathway ASIII->Mitochondrial Activates Bax Bax ↑ Mitochondrial->Bax Bcl2 Bcl-2 ↓ Mitochondrial->Bcl2 CytoC Cytochrome C Release Bax->CytoC Bcl2->CytoC Suppresses Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage/Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Beyond the primary pathway above, the study also identified other relevant mechanisms [1] [3] [4]:

  • ANXA1 Downregulation: Proteomic analysis revealed that AS III promotes a significant reduction in ANXA1, a protein often highly expressed in cancers and associated with poor prognosis [1].
  • TACE/NF-κB Pathway: Another study noted that AS III can induce TACE phosphorylation, which may modulate the TNFR1/NF-κB signaling pathway, contributing to its anti-inflammatory and pro-apoptotic effects in different cell models [3] [4].

Key Takeaways for Researchers

  • Robust Apoptotic Inducer: The data provides strong evidence that AS III is a potent inducer of apoptosis in NSCLC cells, validated through classic apoptotic markers including cleaved caspase-3 and PARP [1] [2].
  • Multi-Target Mechanism: Its effect is not reliant on a single target but is achieved through the coordinated downregulation of key survival pathways (P38/JNK/AKT) and direct activation of the intrinsic mitochondrial apoptosis pathway [1].
  • Distinct from Other Compounds: It is important to differentiate this compound from other components of Astragalus membranaceus, such as Astragaloside IV (AS-IV) or Astragalus Polysaccharide (APS), as they have different, non-overlapping molecular mechanisms and biological activities [5] [6] [3].

References

Astragaloside III network pharmacology prediction experimental validation

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Validation of Astragaloside III

A 2024 study specifically explored the underlying mechanism of this compound (AS-III) in attenuating immunosuppression using a comprehensive network pharmacology and experimental validation approach [1].

The table below summarizes the core experimental findings from this study:

Aspect Investigated Experimental Model(s) Key Findings
Network Pharmacology & Molecular Docking In silico analysis Identified 105 common targets. Key pathways: HIF-1 signaling, cGMP-PKG, central carbon metabolism. Strong binding affinity to LDHA, AKT1, and HIF1A [1].
In Vivo Validation Cyclophosphamide (CTX)-induced immunosuppressive mouse model AS-III protected against reduction in body weight, immune organ index, and hematological indices. It also protected immune organs from damage and improved expression of key energy metabolism proteins [1].
In Vitro Validation Macrophage RAW264.7 cells induced by hypoxia/lipopolysaccharide (LPS) AS-III improved macrophage immune function, reduced release of NO, TNF-α, IL-1β, PDHK-1, LDH, and lactate. It restored cellular ATP levels and inhibited the HIF-1α/PDHK-1 pathway [1].
Proposed Core Mechanism Integration of in silico, in vivo, and in vitro data AS-III attenuates the immunosuppressive state primarily by inhibiting the HIF-1α/PDHK-1 pathway, thereby modulating energy metabolism in immune cells [1].

Research Context: this compound vs. Other Compounds

To help you contextualize your work, the table below contrasts the available information on this compound with the more widely studied Astragaloside IV.

Compound Research Focus in Network Pharmacology Key Signaling Pathways Identified Disease Models
This compound Immunosuppression [1] HIF-1α/PDHK-1, cGMP-PKG, central carbon metabolism [1]. Chemotherapy-induced immunosuppression [1].
Astragaloside IV Pulmonary fibrosis [2], renal injury [3], liver injury [4], hyperinflammation (e.g., COVID-19) [5]. Cellular senescence (p53, p21) [2], cAMP/PKA [3], apoptosis (MYC, MAPK8) [4], NF-κB [5]. Bleomycin-induced pulmonary fibrosis [2], Urotensin II-induced renal injury [3], Acetaminophen-induced liver injury [4].

Detailed Experimental Workflow

The methodology from the key AS-III study can serve as a robust template for your own research. The following diagram illustrates the integrated workflow used to elucidate the mechanism of this compound.

G Start Research Initiation: This compound (AS-III) for Immunosuppression NP Network Pharmacology Analysis Start->NP MD Molecular Docking NP->MD Identifies key targets (LDHA, AKT1, HIF1A) InVivo In Vivo Validation (CTX-induced mouse model) MD->InVivo Guides experimental validation InVitro In Vitro Validation (RAW264.7 cell model) MD->InVitro Guides experimental validation Mech Mechanism Confirmation (HIF-1α/PDHK-1 pathway) InVivo->Mech Confirms metabolic and immune effects InVitro->Mech Confirms pathway inhibition at cellular level

The specific experimental protocols used in the validation phases were [1]:

  • In Vivo Model: An immunosuppression mouse model was induced by intraperitoneal injection of cyclophosphamide (CTX). AS-III was administered, and its effects were evaluated by measuring body weight, immune organ (spleen, thymus) indices, hematological parameters, and serum inflammatory factors.
  • In Vitro Model: A macrophage model was established using RAW264.7 cells subjected to hypoxia and LPS stimulation. The effects of AS-III were assessed by measuring the release of inflammatory factors (NO, TNF-α, IL-1β), energy metabolism markers (LDH, lactate, ATP), and key pathway proteins (HIF-1α, PDHK-1). The pathway was further validated using specific inhibitors and agonists.

Interpretation and Further Research

The current evidence strongly supports that this compound alleviates immunosuppression by targeting the HIF-1α/PDHK-1 pathway and regulating cellular energy metabolism [1]. This provides a solid, experimentally validated mechanism for this specific compound.

For a comprehensive comparison guide, you might need to expand your research to:

  • Primary Literature Search: Look for studies that directly compare multiple Astragalosides (I, II, III, IV) in the same experimental setup, as they are often mentioned together in screening studies [6].
  • Broaden the Scope: Consider including other classes of bioactive compounds from Astragalus, such as its total flavonoids, which have also been investigated for conditions like liver fibrosis using similar network pharmacology approaches [7].

References

comparative tissue distribution Astragaloside III vs Astragaloside II

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Tissue Distribution Data

The table below summarizes the available tissue distribution data for Astragaloside III from a study in rats after oral administration of an Astragalus extract (Zhenqi Fuzheng capsule) [1].

Tissue Relative Concentration (Trend)
Thymus Highest (Cthymus)
Spleen High (Cspleen)
Stomach High (Cstomach)
Liver Moderate (Cliver)
Heart Moderate (Cheart)
Kidney Moderate (Ckidney)
Lung Low (Clung)
Testicle Lowest (Ctesticle)
  • Note on Data: The original study presented the results as a distribution trend (Ctissue A > Ctissue B) rather than providing absolute concentration values (e.g., ng/g) in its available content [1].

Data Gap for Astragaloside II

A distinct lack of tissue distribution data for Astragaloside II was noted in the search results. The available research for Astragaloside II primarily focuses on its pharmacological effects, such as ameliorating podocyte injury and mitochondrial dysfunction in diabetic nephropathy [2]. One source explicitly mentions that while the tissue distribution of astragaloside IV has been published, such data for astragaloside II was not a focus of their research [1].

Experimental Protocol for this compound

The detailed methodology for determining this compound tissue distribution is outlined below, which may serve as a reference for future comparative studies [1].

A Animal Model B Drug Administration A->B C Sample Collection B->C D Tissue Homogenization C->D E Sample Preparation D->E F UPLC-ESI-MS Analysis E->F G Data Acquisition F->G

Key Experimental Steps [1]:

  • Animal Model: The study used Sprague-Dawley rats (220-250 g).
  • Drug Administration: Rats were orally administered a 95% ethanol extraction of Zhenqi Fuzheng capsules, which contained this compound.
  • Sample Collection: After a specified time, tissues of interest (heart, liver, spleen, lung, kidney, thymus, testicle, stomach) were harvested.
  • Tissue Homogenization: 200 mg of each tissue sample was homogenized.
  • Sample Preparation:
    • Internal standard (hesperidin) and methanol were added to the homogenate.
    • The mixture was vortexed, centrifuged, and the supernatant was evaporated to dryness.
    • The residue was reconstituted in the mobile phase for analysis.
  • Instrumental Analysis:
    • Technique: Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (UPLC-ESI-MS).
    • Chromatography: A CSH Fluoro-Phenyl column with a gradient elution of water (with 0.3% formic acid) and acetonitrile.
    • Detection: Mass detection was performed in Multiple Reaction Monitoring (MRM) mode, tracking the transition m/z 807.61 → 335.22 for this compound.

Interpretation and Research Implications

  • Implications of this compound Distribution: The high concentration of this compound in immune-related organs like the thymus and spleen provides a pharmacokinetic basis for its observed immunomodulatory and anti-tumor effects, such as enhancing the anti-tumor response of Natural Killer (NK) cells [1] [3]. This suggests a natural targeting of immune tissues.
  • Addressing the Knowledge Gap: The absence of tissue distribution data for Astragaloside II represents a significant gap in the literature. Future research should employ the well-established UPLC-MS/MS protocols used for this compound in a head-to-head comparative study to understand the unique pharmacokinetic profiles of these two astragalosides. This is crucial for rational drug development.

References

Astragaloside III ANXA1 downregulation validation NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data on AS III and ANXA1 in NSCLC

The table below summarizes key experimental findings from the identified study, which utilized human NSCLC cell lines A549 and NCI-H460 [1].

Experimental Aspect Details and Findings
Cell Lines Used Human NSCLC: A549, NCI-H460; Normal human lung epithelial: BEAS-2B [1]
Proliferation Assays CCK-8 assay, EdU staining: Confirmed AS III significantly inhibited cell proliferation in A549 and H460 cells in a dose-dependent manner [1].
Apoptosis Assays Flow cytometry (Annexin V/PI staining): Showed AS III treatment significantly increased apoptosis in A549 and H460 cells [1].
Proteomic Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identified differentially expressed proteins after AS III treatment. ANXA1 was a key downregulated target [1].

| Key Molecular Changes (Western Blot) | • ANXA1: Expression was significantly reduced (p < 0.01). • Apoptosis markers: Increased levels of cleaved Caspase-3 and cleaved PARP. • Autophagy marker: Decreased LC3-I/LC3-II ratio. • Pathway proteins: Downregulated phosphorylation of P38, JNK, and AKT; Downregulated Bcl-2; Upregulated Bax [1]. | | Proposed Mechanism | AS III induces apoptosis in NSCLC cells partly through modulation of the P38, ERK, and mTOR signaling pathways [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies cited.

1. Cell Culture and Treatment

  • Cell Lines: Human lung cancer A549 cells, NCI-H460 cells, and normal human lung epithelial BEAS-2B cells.
  • Culture Conditions: A549 and H460 cells were cultured in RPMI-1640 medium, while BEAS-2B cells were cultured in DMEM. All media were supplemented with 10% fetal bovine serum.
  • Compound Treatment: AS III (>98% purity) was dissolved in DMSO to create a stock solution. Cells were treated with a gradient of concentrations (0-400 µmol/L) for 24 hours [1].

2. Cell Proliferation Assay (CCK-8)

  • Procedure: Cells were inoculated in 96-well plates and treated with AS III for 24 hours. Subsequently, 10 µL of CCK-8 solution was added to each well and incubated for 1-3 hours.
  • Measurement: The Optical Density (OD) value at 450 nm was measured to determine cell viability [1].

3. Apoptosis Assay by Flow Cytometry

  • Procedure: After treatment with AS III for 24 hours, A549 and H460 cells were harvested and stained with PI and Annexin V-Alexa Fluor for 20 minutes at room temperature.
  • Analysis: The samples were analyzed using a flow cytometer to quantify the percentage of apoptotic cells [1].

4. Proteomic Analysis via LC-MS/MS

  • Protein Preparation: Cells were lysed, and protein concentration was determined using a BCA kit.
  • Instrumentation: Analysis was performed on a Q-Exactive mass spectrometer equipped with a Nanospray Flex source. Samples were separated on a C18 column.
  • MS Parameters: Full MS scans were acquired (350-1500 m/z) with a resolution of 60,000. The top 10 MS peaks were fragmented for analysis [1].

5. Western Blotting Validation

  • Procedure: Proteins were separated by SDS-PAGE and transferred to PVDF membranes. After blocking, membranes were incubated with primary antibodies overnight, followed by secondary antibodies.
  • Targets: Antibodies were used to detect levels of ANXA1, cleaved Caspase-3, cleaved PARP, LC3, p-P38, p-JNK, p-AKT, Bcl-2, and Bax [1].

Proposed Signaling Pathway for AS III in NSCLC

The experimental data suggests that AS III triggers apoptosis in NSCLC cells through a multi-pathway mechanism. The following diagram synthesizes these findings into a proposed signaling pathway.

G ASIII Astragaloside III (AS III) ANXA1 Downregulation of ANXA1 ASIII->ANXA1 Bcl2 Downregulation of Bcl-2 ASIII->Bcl2 Promotes Bax Upregulation of Bax ASIII->Bax Promotes Caspase Activation of Caspase-3 & PARP ASIII->Caspase Promotes Autophagy Modulation of Autophagy (Reduced LC3-I/II ratio) ASIII->Autophagy Influences MAPK Inhibition of P38/JNK Phosphorylation ANXA1->MAPK Leads to AKT Inhibition of AKT Phosphorylation ANXA1->AKT Leads to Apoptosis Induction of Apoptosis MAPK->Apoptosis AKT->Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase->Apoptosis Autophagy->Apoptosis

This proposed pathway illustrates the multi-target action of AS III, which converges on the induction of programmed cell death [1].

Interpretation and Research Context

  • ANXA1 as an Oncogenic Target: The finding that AS III downregulates ANXA1 is significant because independent research has shown that knocking down ANXA1 alone can suppress the proliferation, migration, and invasion of NSCLC cells in vitro [2]. This validates ANXA1 as a relevant therapeutic target in NSCLC.
  • Scope of Current Evidence: It is important to note that the specific data connecting AS III to ANXA1 downregulation comes primarily from a single, albeit detailed, study [1]. The broader context of Astragalus extracts and other compounds (like Astragaloside IV) in cancer is more widely researched [3] [4] [5].

References

Astragaloside III PINK1/parkin mitophagy pathway confirmation

Author: Smolecule Technical Support Team. Date: February 2026

AS-IV's Regulation of the PINK1/Parkin Mitophagy Pathway

The table below summarizes experimental data from key studies demonstrating how AS-IV modulates the PINK1/Parkin pathway in different disease models.

Disease Model Cell/Animal System AS-IV Effect on Mitophagy Key Experimental Observations Mechanistic Insight
Radiation-Induced Renal Injury [1] C57 male mice (in vivo) Promotes 🡡 🡅 Levels of PINK1, Parkin, and LC3-II/I ratio in renal tissues [1]. Promotes removal of damaged mitochondria, suppressing NLRP3 inflammasome activation and apoptosis [1].
Hydrogen Peroxide & CCCP-Induced Myocyte Damage [2] L6 myoblasts (in vitro) Inhibits 🡣 Reversed H₂O₂/CCCP-induced 🡅 in PINK1, Parkin, LC3 II and 🡇 in P62 [2]. Counters excessive mitophagy, restoring mitochondrial function. Effect lost after PINK1 knockdown [2].
Diabetic Kidney Disease (DKD) [3] Db/db mice & MPC-5 podocytes (in vivo & in vitro) Inhibits 🡣 🡇 Protein levels of PINK1 and Parkin; 🡇 TOM20/LC3 co-localization [3]. Protects podocytes by suppressing hyperglycemia-induced excessive mitophagy [3].

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the key studies.

  • 1. In Vivo Model (Radiation-Induced Renal Injury) [1]

    • Animal Model: C57 male mice were subjected to a cumulative radiation dose of 8 Gy from a Cobalt-60 source.
    • AS-IV Treatment: Intraperitoneal injection of AS-IV (40 mg/kg) for one month prior to radiation.
    • Key Assessments:
      • Renal Function: Serum creatinine (SCr), blood urea nitrogen (BUN), and uric acid (UA) levels.
      • Mitophagy & Pathway Analysis: Protein levels of PINK1, Parkin, and LC3-II/I ratio were measured in renal tissues via Western blot.
      • Validation: The mitophagy inhibitor Cyclosporin A (CsA) was used to confirm the role of mitophagy in the protective effect.
  • 2. In Vitro Model (Myocyte Damage) [2]

    • Cell Model: L6 myoblasts were treated with H₂O₂ and CCCP (a mitochondrial uncoupler) to induce oxidative stress and mitochondrial damage.
    • AS-IV Treatment: Cells were treated with AS-IV following inducer stimulation.
    • Key Assessments:
      • Oxidative Stress: Levels of MDA, ROS, SOD, and ATP.
      • Mitochondrial Integrity: mRNA and protein levels of Tom20, Tim23, and VDAC1.
      • Mitophagy Activation: mRNA and protein expression of PINK1, Parkin, LC3 II, and P62.
      • Pathway Confirmation: A PINK1 knockdown cell line was established using lentiviral infection to test the specificity of AS-IV's action.
  • 3. Integrated Model (Diabetic Kidney Disease) [3]

    • In Vivo: Db/db mice were treated with BSTL formula (containing astragalosides) for 12 weeks. Urinary albumin-to-creatinine ratio (UACR) and renal histopathology were assessed.
    • In Vitro: Mouse podocyte clone-5 (MPC-5) cells were exposed to high glucose (30 mM) and treated with BSTL drug-containing serum.
    • Key Assessments:
      • Mitophagy Flux: Co-localization of TOM20 and LC3 was measured using immunofluorescence.
      • Pathway Proteins: Protein levels of PINK1 and Parkin were analyzed by Western blot.
      • Genetic Silencing: SiRNA against PINK1 was used to confirm the pathway specificity, showing that PINK1 knockdown phenocopied the protective effects of BSTL.

Visualization of Pathway and Workflow

The following diagrams, created with Graphviz, illustrate the core mechanism and experimental logic.

Diagram 1: PINK1/Parkin Mitophagy Pathway and AS-IV's Role

This diagram shows the fundamental process of PINK1/Parkin-mediated mitophagy and the points where AS-IV intervenes.

G MitochondrialDamage Mitochondrial Damage (ΔΨm loss) PINK1Stabilize PINK1 Stabilizes on OMM MitochondrialDamage->PINK1Stabilize ParkinRecruit Parkin Recruited & Activated PINK1Stabilize->ParkinRecruit Ubiquitination Ubiquitination of OMM Proteins (e.g., MFN1/2) ParkinRecruit->Ubiquitination AutophagosomeRecruit Autophagosome Recruitment & Engulfment (via p62/LC3) Ubiquitination->AutophagosomeRecruit Mitophagy Mitophagy (Degradation in Lysosome) AutophagosomeRecruit->Mitophagy HealthyMito Healthy Mitochondrial Population Mitophagy->HealthyMito Controlled ExcessiveMito Excessive Mitophagy & Cell Damage Mitophagy->ExcessiveMito Dysregulated NLRP3_Inhibit Suppressed NLRP3 Inflammasome & Apoptosis HealthyMito->NLRP3_Inhibit ASIV_Context1 AS-IV in Kidney Injury (Promotes Pathway) ASIV_Context1->ParkinRecruit Enhances ASIV_Context2 AS-IV in Muscle/DKD (Attenuates Pathway) ASIV_Context2->Ubiquitination Inhibits

Diagram 2: Experimental Workflow for Validating AS-IV's Role

This diagram outlines the logical flow of key experiments used to confirm AS-IV's mechanism of action.

G Start Induce Mitochondrial Damage Model1 In Vivo: Radiation or db/db mice Start->Model1 Model2 In Vitro: H₂O₂/CCCP or High Glucose Start->Model2 Treatment Treat with AS-IV (or BSTL formula) Model1->Treatment Model2->Treatment Assay1 Functional Assays (SCr/BUN; MDA/SOD/ATP) Treatment->Assay1 Assay2 Mitophagy Assays (WB: PINK1, Parkin, LC3-II/I) (IF: TOM20/LC3 co-localization) Treatment->Assay2 Inhibitor Use Inhibitor (CsA) or Genetic Knockdown (siPINK1) Assay1->Inhibitor Assay2->Inhibitor Conclusion Confirm Pathway-Specific Mechanism of AS-IV Inhibitor->Conclusion

Interpretation of Conflicting Effects

The dual role of AS-IV is not a contradiction but highlights the context-dependent nature of mitophagy as a therapeutic target.

  • Promoting Mitophagy for Clearance: In radiation-induced kidney injury, the primary problem is the accumulation of dysfunctional mitochondria that drive inflammation and cell death. Here, AS-IV enhances PINK1/Parkin-mediated mitophagy to clear the damage, which is a beneficial, quality-control response [1].
  • Inhibiting Excessive Mitophagy for Survival: In models of myocyte damage and DKD, the initial mitochondrial stress has already triggered an overactive mitophagic response. This excessive degradation of mitochondria becomes harmful itself, leading to energy depletion and cell death. In these contexts, AS-IV acts as a modulator to dampen the overactive pathway and restore balance [3] [2].

This nuanced understanding is crucial for drug development, as it suggests AS-IV and similar compounds could be tailored to treat diseases characterized by either insufficient or excessive mitochondrial clearance.

References

Astragaloside III HIF-1α inhibition comparative pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Mechanisms of Astragalosides on HIF-1α Pathways

Astragaloside Primary Context / Model Effect on HIF-1α Proposed Mechanism / Pathway Key Experimental Methods
Astragaloside III Cyclophosphamide-induced immunosuppression in mice [1] Inhibition [1] Attenuates immunosuppression via the HIF-1α/PDHK-1 signaling pathway [1] Network pharmacology, molecular docking, in vitro/vivo validation (biological indicators, cytokines, mRNA/protein expression) [1]

| Astragaloside IV | Ischemic stroke in mice; Hypoxia-induced brain injury in mice and HT22 cells [2] [3] | Inhibition [3] | - Binds to Slc25a1, blocking citrate transport, reducing nuclear acetyl-CoA, and inhibiting HIF-1α transcriptional activity [2].

  • Downregulates the calpain-1/HIF-1α/caspase-3 pathway [3]. | In vitro/vivo pharmacological validation, metabolite analysis (citrate, succinate), Western blot, siRNA, metabolic flux analysis [2] [3] | | Astragaloside A (AS-A) | Lung Adenocarcinoma (A549 cells) [4] | Inhibition (Predicted) | Network pharmacology analysis identified HIF-1 as a key pathway; molecular docking suggested binding to pathway components like PIK3R1 [4]. | Network pharmacology, molecular docking, molecular dynamics simulation [4] |

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here is a deeper dive into the experimental methodologies used in the cited papers.

  • For this compound (from [1]):

    • Network Pharmacology & Molecular Docking: Potential targets of AS-III and immunosuppression-related targets were collected from databases. Overlapping targets were analyzed via Protein-Protein Interaction (PPI) networks. Molecular docking was performed to evaluate the binding modes and affinities between AS-III and key targets like HIF-1α.
    • In Vivo Immunosuppression Model: A cyclophosphamide (CTX)-induced immunosuppression model was established in mice. The animals were treated with AS-III or a positive control drug (Levamisole hydrochloride). The protective effects were assessed by measuring immune organ (spleen, thymus) indices, white blood cell counts, and the levels of various cytokines.
    • In Vitro Validation: The effects of AS-III on the HIF-1α/PDHK-1 pathway were further confirmed in cells through assays such as Western blot (for protein expression) and RT-qPCR (for mRNA expression).
  • For Astragaloside IV (from [2]):

    • Ischemic Stroke Model (MCAO): Cerebral ischemic injury was induced in mice via Middle Cerebral Artery Occlusion (MCAO). Astragaloside IV was administered, and its efficacy was evaluated by measuring cerebral infarction volume and neurological deficit scores.
    • Metabolite and Pathway Analysis: Metabolite levels (citrate, succinate) in mouse serum and macrophages were detected. The mechanism was investigated using techniques including Western blot, co-immunoprecipitation (Co-IP) to assess protein-protein interactions, chromatin immunoprecipitation (ChIP) to confirm HIF-1α binding to gene promoters, and siRNA knockdown of Slc25a1 to validate its role.
    • Macrophage Depletion: To confirm the role of peripheral macrophages, experiments were repeated in macrophage-depleted mice, which showed reversed protective effects of Astragaloside IV.

HIF-1α Signaling Pathway and Astragaloside Mechanisms

The diagram below synthesizes findings from multiple studies to illustrate how different astragalosides are understood to inhibit the HIF-1α pathway.

G cluster_compounds Astragaloside Inhibition Points Hypoxia Hypoxia HIF1A_synthesis HIF-1α Synthesis (PI3K/Akt, MAPK pathways) Hypoxia->HIF1A_synthesis HIF1A_accumulation HIF-1α Accumulation (in cytoplasm) Hypoxia->HIF1A_accumulation Inhibits PHDs Calpain1 Calpain-1 Activation Hypoxia->Calpain1 HIF1A_synthesis->HIF1A_accumulation HIF1A_nuclear HIF-1α Nuclear Translocation HIF1A_accumulation->HIF1A_nuclear Gene_transcription Pro-inflammatory & Pro-glycolytic Gene Transcription HIF1A_nuclear->Gene_transcription Immunosuppression Immunosuppression & Disease Progression Gene_transcription->Immunosuppression Slc25a1 Citrate Transporter (Slc25a1) Citrate_export Citrate Export from Mitochondria Slc25a1->Citrate_export Nuclear_AcCoA Nuclear Acetyl-CoA & Histone Acetylation Citrate_export->Nuclear_AcCoA Nuclear_AcCoA->HIF1A_nuclear Enhances Calpain1->HIF1A_accumulation Stabilizes ASIII This compound ASIII->HIF1A_accumulation Inhibits ASIV_Slc25a1 Astragaloside IV ASIV_Slc25a1->Slc25a1 Inhibits ASIV_Calpain1 Astragaloside IV ASIV_Calpain1->Calpain1 Inhibits ASA Astragaloside A (Predicted) ASA->HIF1A_synthesis Predicted Inhibition

This diagram shows that while the different astragalosides converge on inhibiting HIF-1α activity, they appear to act through distinct upstream mechanisms.

Interpretation and Research Implications

The evidence suggests that multiple astragalosides show promise as HIF-1α inhibitors, but they likely do so through different mechanisms of action.

  • This compound's potential is strongly indicated in the context of immunosuppression, but its effects in other disease models and its precise binding interactions need further exploration [1].
  • Astragaloside IV is the most extensively studied, with two distinct and well-validated mechanisms of action identified in different disease contexts [2] [3].
  • Astragaloside A's action on the HIF-1α pathway currently relies on computational predictions, which require experimental validation [4].

A definitive comparative guide ranking their efficacy is not yet possible due to the lack of head-to-head studies in identical models. The choice of which astragaloside to investigate would therefore depend heavily on the specific disease context and mechanism of interest.

References

×

XLogP3

1.3

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

784.46090684 Da

Monoisotopic Mass

784.46090684 Da

Heavy Atom Count

55

UNII

WVP53009FC

Other CAS

84687-42-3

Wikipedia

Astragaloside III

Dates

Last modified: 08-15-2023
Chem. Pharm. Bull., 1983, 31, p709

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